molecular formula C13H18N6O5 B12390011 N6-Dimethylaminomethylidene isoguanosine

N6-Dimethylaminomethylidene isoguanosine

Número de catálogo: B12390011
Peso molecular: 338.32 g/mol
Clave InChI: VBDFGPWFFLJGON-ZSKUVFEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N6-Dimethylaminomethylidene isoguanosine is a useful research compound. Its molecular formula is C13H18N6O5 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H18N6O5

Peso molecular

338.32 g/mol

Nombre IUPAC

N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8?,9+,12-/m1/s1

Clave InChI

VBDFGPWFFLJGON-ZSKUVFEQSA-N

SMILES isomérico

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

SMILES canónico

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origen del producto

United States

Foundational & Exploratory

N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside, an analogue of the naturally occurring isoguanosine. While isoguanosine itself has been a subject of interest for its unique base-pairing properties and potential therapeutic applications, detailed experimental data on this specific N6-substituted derivative remains limited in publicly accessible literature. This guide provides a comprehensive overview of its inferred chemical properties, a plausible synthetic route, and a proposed experimental workflow for its characterization, drawing upon established knowledge of related nucleoside chemistry. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel isoguanosine analogues.

Core Chemical Properties

PropertyIsoguanosineThis compound (Predicted)
Molecular Formula C₁₀H₁₃N₅O₅[1]C₁₃H₁₈N₆O₅
Molecular Weight 283.24 g/mol [1]338.32 g/mol
CAS Number 1818-71-9[1]Not available
Appearance SolidSolid (Predicted)
Solubility Limited water solubilityLikely soluble in organic solvents (e.g., DMSO, DMF)
pKa Data not readily availableData not readily available
Melting Point >360 °C (for isoguanine)[2]Data not available

Synthetic Methodology

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible route can be devised based on standard methodologies for the modification of the N6-amino group of purine nucleosides. The use of dialkylformamidines as protecting groups for the exocyclic amino function of adenosine is a well-established technique and can be adapted for isoguanosine.

Proposed Synthetic Protocol:

  • Protection of Ribose Hydroxyls: Isoguanosine is first treated with an appropriate protecting group reagent, such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or acetic anhydride, to protect the hydroxyl groups of the ribose sugar. This prevents unwanted side reactions during the subsequent modification of the purine base.

  • Formation of the N6-Dimethylaminomethylidene Adduct: The protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as the source of the dimethylaminomethylidene group. The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and may be heated to drive the reaction to completion.

  • Deprotection: Following the successful modification of the N6-amino group, the protecting groups on the ribose hydroxyls are removed. The choice of deprotection agent and conditions depends on the specific protecting groups used in the first step. For example, silyl protecting groups are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Purification: The final product is purified using standard chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to yield pure this compound.

Experimental Workflow for Synthesis and Characterization:

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Isoguanosine Isoguanosine Protected_Isoguanosine Protected Isoguanosine Isoguanosine->Protected_Isoguanosine Protection (e.g., TBDMS-Cl) Crude_Product Crude N6-Dimethylaminomethylidene Isoguanosine Protected_Isoguanosine->Crude_Product Reaction with DMF-DMA Pure_Product Pure N6-Dimethylaminomethylidene Isoguanosine Crude_Product->Pure_Product Deprotection & Purification (HPLC) NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Purity Purity Analysis (HPLC) Pure_Product->Purity

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological functions of this compound have not been reported, N6-substituted purine nucleosides, in general, are known to exhibit a range of biological activities. They can act as agonists or antagonists of purinergic receptors, or they can be incorporated into nucleic acids, potentially leading to chain termination or altered protein binding. Given that various N6-substituted adenosine analogues have shown antitumor properties[3], it is plausible that this compound could be investigated for similar activities.

Hypothetical Signaling Pathway Involvement:

Modified nucleosides can exert their effects through various mechanisms. One common pathway involves their phosphorylation by cellular kinases to the triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. This can lead to the termination of nucleic acid synthesis or the introduction of mutations.

Hypothetical Mechanism of Action N6_Isoguanosine N6-Dimethylaminomethylidene Isoguanosine N6_Isoguanosine_TP N6-Dimethylaminomethylidene Isoguanosine Triphosphate N6_Isoguanosine->N6_Isoguanosine_TP Cellular Kinases DNA_Polymerase DNA/RNA Polymerase N6_Isoguanosine_TP->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA/RNA Synthesis DNA_Polymerase->DNA_Synthesis Incorporation Chain_Termination Chain Termination / Altered Function DNA_Synthesis->Chain_Termination

Caption: A generalized signaling pathway illustrating how a modified nucleoside like this compound might interfere with nucleic acid synthesis.

Disclaimer: The information provided in this technical guide regarding the synthesis, properties, and biological activity of this compound is largely predictive and based on the known chemistry of related compounds. Further experimental validation is required to confirm these characteristics.

References

Synthesis of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N6-Dimethylaminomethylidene isoguanosine, a key intermediate in the synthesis of modified oligonucleotides. Isoguanosine (isoG), a structural isomer of guanosine, and its derivatives are of significant interest in various fields, including the development of therapeutic oligonucleotides, supramolecular chemistry, and the study of nucleic acid structures. The N6-dimethylaminomethylidene group serves as a crucial protecting group for the exocyclic amino function of isoguanosine during solid-phase oligonucleotide synthesis. This document outlines a robust two-step synthetic pathway, commencing with the synthesis of the isoguanosine core via diazotization of 2,6-diaminopurine riboside, followed by the protection of the N6-amino group using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Detailed experimental protocols, quantitative data for the precursor, and workflow diagrams are provided to facilitate the practical application of this synthetic strategy in a research and development setting.

Introduction

Isoguanosine and its analogues are of considerable interest due to their unique base-pairing properties and biological activities. The this compound derivative is particularly valuable as a protected building block for the incorporation of isoguanosine into synthetic RNA and DNA strands. The dimethylformamidine protecting group is advantageous due to its ease of introduction, stability during oligonucleotide synthesis, and facile removal under standard deprotection conditions.

This guide details a reliable and scalable synthetic approach to this compound, providing researchers with the necessary information to produce this important compound for their studies.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of Isoguanosine (isoG): This step involves the conversion of commercially available 2,6-diaminopurine riboside to isoguanosine through a diazotization reaction.

  • Protection of the N6-Amino Group: The exocyclic amino group of isoguanosine is then protected with a dimethylaminomethylidene group using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis_Pathway A 2,6-Diaminopurine Riboside B Isoguanosine (isoG) A->B NaNO2, Acetic Acid, H2O Diazotization C N6-Dimethylaminomethylidene isoguanosine B->C N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Protection

Experimental Protocols

Synthesis of Isoguanosine (isoG)

This protocol is adapted from a reported large-scale synthesis of high-purity isoguanosine.[1]

Materials:

  • 2,6-Diaminopurine riboside

  • Acetic acid (AcOH)

  • Sodium nitrite (NaNO2)

  • Deionized water (H2O)

  • Aqueous ammonia (2.8%)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Activated charcoal

Procedure:

  • Suspend 2,6-diaminopurine riboside in deionized water at room temperature.

  • Add acetic acid to the suspension over 5 minutes with stirring.

  • Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture.

  • Stir the resulting clear solution for 40 minutes at room temperature, during which it will turn yellow.

  • In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous ammonia to precipitate the crude product.

  • Collect the precipitate by filtration.

  • For purification, dissolve the crude product in 0.1 M HCl with heating.

  • Add activated charcoal to the hot solution and perform a hot filtration.

  • Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound

The following is a proposed experimental protocol based on the general reactivity of N,N-dimethylformamide dimethyl acetal with the exocyclic amino groups of nucleosides.

Materials:

  • Isoguanosine (from step 3.1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous methanol (MeOH) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry the isoguanosine under high vacuum for several hours.

  • Suspend the dried isoguanosine in anhydrous methanol or DMF in a flask under an inert atmosphere.

  • Add an excess (typically 2-3 equivalents) of N,N-dimethylformamide dimethyl acetal to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Upon completion, evaporate the solvent and excess reagent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Isoguanosine

ParameterValueReference
Starting Material2,6-Diaminopurine riboside[1]
YieldHigh Purity[1]
Molar Mass283.24 g/mol N/A
AppearanceWhite to off-white solidN/A

Visualization of Experimental Workflow

Experimental_Workflow cluster_isoG Isoguanosine Synthesis cluster_protection N6-Protection A Suspend 2,6-Diaminopurine Riboside in H2O B Add Acetic Acid A->B C Add NaNO2 Solution B->C D Stir at RT (40 min) C->D E Neutralize with NH3 (aq) to pH 7 D->E F Filter Crude Product E->F G Purify via Acid/ Base Precipitation F->G H Isoguanosine (isoG) G->H I Suspend Isoguanosine in Anhydrous Solvent H->I J Add DMF-DMA I->J K Stir at RT (2-4 h) J->K L Evaporate Solvent K->L M Purify by Chromatography L->M N N6-Dimethylaminomethylidene isoguanosine M->N

Potential Biological Relevance

While this compound is primarily a protected intermediate for chemical synthesis, the core isoguanosine moiety has been implicated in various biological contexts. Isoguanosine and its derivatives can form alternative base pairs and have been studied for their potential roles in mutagenesis and as components of therapeutic oligonucleotides. The diagram below illustrates a generalized view of how isoguanosine, once incorporated into an oligonucleotide, might influence biological pathways.

Biological_Pathway cluster_synthesis Oligonucleotide Synthesis cluster_application Potential Biological Applications A N6-Dimethylaminomethylidene isoguanosine B Solid-Phase Oligonucleotide Synthesis A->B C Deprotection B->C D isoG-Modified Oligonucleotide C->D E Therapeutic Target (e.g., mRNA, miRNA) D->E Binding F Hybridization and Modulation of Gene Expression E->F G Cellular Response (e.g., Antisense, RNAi) F->G

Conclusion

The synthesis of this compound is a critical process for the advancement of nucleic acid chemistry and the development of novel oligonucleotide-based therapeutics. The two-step synthetic pathway presented in this guide, involving the diazotization of 2,6-diaminopurine riboside followed by protection with DMF-DMA, offers a reliable and scalable method for producing this essential building block. The detailed protocols and workflow diagrams are intended to provide researchers with a practical resource for the synthesis and utilization of this compound in their ongoing research and development endeavors.

References

The Dawn of a Non-Canonical Nucleoside: A Technical Guide to the Discovery and History of Isoguanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine, a structural isomer of the canonical nucleoside guanosine, has carved a unique niche in the landscape of chemical biology and drug development. Its distinct hydrogen bonding pattern, arising from the transposition of the C2 carbonyl and C6 amino groups, imparts fascinating self-assembly properties and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of isoguanosine and its derivatives, detailing key synthetic methodologies, summarizing crucial quantitative data, and visualizing relevant biochemical pathways and experimental workflows.

A Historical Odyssey: The Discovery and Isolation of Isoguanosine

The story of isoguanosine begins not in a biological context, but in the realm of synthetic chemistry. The foundational purine, isoguanine (2-oxo-6-aminopurine), was first synthesized by the pioneering chemist Emil Fischer in 1897.[1] However, its existence in nature remained unknown for several decades.

The first isolation of an isoguanosine derivative from a natural source occurred in 1932, when Cherbuliez and Bernhard isolated a novel glycoside from croton beans (Croton tiglium), which they named crotonoside.[2][3] Subsequent work by Spies and colleagues in 1935 confirmed that the sugar moiety of crotonoside is D-ribose, establishing its identity as 9-β-D-ribofuranosylisoguanine, or isoguanosine.[1] Further investigations confirmed the N9 linkage of the ribose to the isoguanine base in 1939.[1]

Isoguanine itself was later isolated from the wings of the butterfly Prioneris thestylis in 1940 and the digestive glands of the sea slug Diaulula sandiegensis in 1981.[1] More recently, isoguanosine has been identified and quantified in RNA from mouse liver and in human urine and cerebrospinal fluid, suggesting potential biological roles that are not fully understood.[4]

Synthetic Strategies for Isoguanosine and Its Derivatives

The limited natural abundance of isoguanosine has necessitated the development of robust synthetic routes. These methods can be broadly categorized into three main approaches: functional group introduction on an existing purine ring, rearrangement of guanosine, and construction of the purine ring from an imidazole precursor.

Functional Group Interconversion on Pre-existing Purine Scaffolds

One of the earliest and most common methods for synthesizing isoguanosine involves the diazotization of 2,6-diaminopurine riboside. This reaction, typically carried out using sodium nitrite in an acidic medium, selectively converts the 2-amino group to a hydroxyl group, yielding isoguanosine.[2][5] This approach is amenable to large-scale synthesis.[2]

A generalized workflow for the synthesis of isoguanosine.
Synthesis from Guanosine

Isoguanosine can also be synthesized from its more common isomer, guanosine. This transformation involves the exchange of the C2 amino and C6 carbonyl groups.[1] While conceptually straightforward, these multi-step procedures can be complex and may result in lower overall yields compared to other methods.[6]

Ring Construction from Imidazole Precursors

A third strategy involves the construction of the purine ring system from a 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside) precursor.[1] This method offers a versatile route to various purine analogues, including isoguanosine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of isoguanosine and its derivatives.

Table 1: Synthetic Yields of Isoguanosine and Derivatives

Starting MaterialReagentsProductYield (%)Reference
2,6-Diaminopurine RibosideNaNO₂, Acetic AcidIsoguanosine41[2]
2-Amino-2'-deoxy-2'-fluoro-d-adenosineNaNO₂, Acetic Acid2'-Fluoro-isoguanosine43[2]
Diaminopurine 2'-deoxyribosideNaNO₂, Acetic Acid2'-Deoxy-isoguanosineNot specified[2]
2,6-Diamino-9-β-D-glucopyranosylpurineNitrous Acid9-β-D-Glucopyranosyl-isoguanine55[1]
2,6-Diamino-9-β-D-ribofuranosylpurineNitrous Acid9-β-D-Ribofuranosyl-isoguanine57[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Large-Scale Synthesis of Isoguanosine via Diazotization

This protocol is adapted from the procedure described by Wang et al. (2024).[2]

Materials:

  • 2,6-Diaminopurine riboside (200 g, 0.71 mol)

  • Deionized water (H₂O)

  • Acetic acid (AcOH) (1 L, 17.4 mol)

  • Sodium nitrite (NaNO₂) (122 g, 1.76 mol)

  • Aqueous ammonia (2.8%)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Activated charcoal

Procedure:

  • Suspend 2,6-diaminopurine riboside (200 g) in 4 L of H₂O at room temperature.

  • Add 1 L of AcOH over 5 minutes with stirring.

  • Prepare a solution of NaNO₂ (122 g) in 1 L of H₂O and add it dropwise to the reaction mixture.

  • Stir the resulting clear solution for 40 minutes at room temperature to obtain a yellow solution.

  • In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous NH₃ to precipitate the crude product.

  • Isolate the precipitate by filtration.

  • Dissolve the precipitate in 0.1 M HCl with heating.

  • Add activated charcoal and perform a hot filtration.

  • Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

  • Isolate the final product by filtration, wash with ice water, and dry under vacuum.

Biological Activities and Signaling Pathways

Isoguanosine and its derivatives have demonstrated a range of biological activities, including potential applications in cancer therapy and as tools in molecular biology.[2][7]

Antitumor Activity

Certain isoguanosine derivatives have shown antitumor activity. For instance, an isoguanosine-based dual-functional hydrogel has been investigated for its potential in localized drug delivery for oral squamous cell carcinoma.[2] Some derivatives may induce apoptosis through the caspase-dependent signaling pathway.[1]

A simplified diagram of a potential caspase-dependent apoptotic pathway.
Interaction with Nucleic Acids and Enzymes

Isoguanosine's unique hydrogen bonding capabilities allow it to form a base pair with isocytidine.[8] This non-natural base pair has been explored for expanding the genetic alphabet. Various polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I, can recognize the isoguanosine-isocytidine base pair.[8] However, T4 DNA polymerase does not.[8]

Supramolecular Chemistry and Future Directions

Beyond its biological roles, isoguanosine is a valuable building block in supramolecular chemistry.[7][9] It can self-assemble into higher-order structures like tetramers and decamers in the presence of cations.[7] These assemblies have potential applications in the development of ionophores, hydrogels for drug delivery, and novel biomaterials.[2][7]

The ongoing research into isoguanosine and its derivatives continues to uncover new facets of its chemistry and biology. Future work will likely focus on elucidating its precise biological functions, developing more efficient and stereoselective synthetic methods, and harnessing its unique properties for applications in nanotechnology and medicine.

References

Elucidation of the Structure of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N6-Dimethylaminomethylidene isoguanosine, a modified purine nucleoside. Drawing upon established analytical techniques in organic chemistry and spectroscopy, this document outlines a systematic approach to confirming the molecular structure of this compound, from its synthesis to its detailed characterization. The protocols and data presented herein are compiled to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel nucleoside analogues for therapeutic and diagnostic applications.

Synthesis and Purification

The synthesis of this compound is hypothesized to proceed via a multi-step pathway starting from a protected isoguanosine derivative. A plausible synthetic route involves the protection of the ribose hydroxyl groups, followed by the introduction of the dimethylaminomethylidene moiety onto the N6-amino group, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound
  • Protection of Isoguanosine: To a solution of isoguanosine in dry pyridine, add 2.2 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure. Purify the resulting 2',3',5'-tri-O-TBDMS-isoguanosine by silica gel column chromatography.

  • Formation of the N6-Dimethylaminomethylidene group: Dissolve the protected isoguanosine in dry N,N-Dimethylformamide (DMF). Add 1.5 equivalents of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to 80°C for 4 hours. After cooling to room temperature, remove the solvent in vacuo.

  • Deprotection: Dissolve the resulting product in Tetrahydrofuran (THF) and add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature for 2 hours. Evaporate the solvent and purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield this compound.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of the synthesized compound.

  • Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a 1 mg/mL solution of the purified compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

ParameterPredicted Value
Molecular Formula C₁₃H₁₈N₆O₅
Monoisotopic Mass 354.1393 Da
[M+H]⁺ (Calculated) 355.1471
[M+Na]⁺ (Calculated) 377.1290
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity.

  • Instrument: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra at 25°C.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-8 8.10s-
N=CH-N 8.65s-
N(CH₃)₂ 3.25s-
N(CH₃)₂ 3.15s-
H-1' 5.90d5.5
H-2' 4.65t5.5
H-3' 4.30t5.0
H-4' 4.15m-
H-5'a 3.95dd12.0, 2.5
H-5'b 3.80dd12.0, 4.0
CarbonChemical Shift (δ, ppm)
C-2 158.5
C-4 150.0
C-5 115.0
C-6 155.0
C-8 140.0
N=CH-N 160.0
N(CH₃)₂ 41.0, 35.0
C-1' 88.0
C-2' 74.0
C-3' 70.5
C-4' 86.0
C-5' 61.5

Visualizing the Structure and Elucidation Workflow

Graphical representations are essential for understanding the molecular structure and the logical flow of its elucidation process.

G cluster_0 This compound C13H18N6O5

Caption: Chemical structure of this compound.

The process of structure elucidation follows a logical progression from synthesis to comprehensive analysis.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation start Isoguanosine protect Protection of Ribose start->protect react Reaction with DMF-DMA protect->react deprotect Deprotection react->deprotect purify HPLC Purification deprotect->purify hrms HRMS (ESI-Q-TOF) purify->hrms nmr_1d 1D NMR (¹H, ¹³C) purify->nmr_1d formula Elemental Formula hrms->formula nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d connectivity Atom Connectivity nmr_1d->connectivity nmr_2d->connectivity final_structure Final Structure formula->final_structure connectivity->final_structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of organic synthesis and advanced spectroscopic techniques. The presented protocols for synthesis and analysis, along with the tabulated predictive data, provide a robust framework for researchers working with modified nucleosides. The confirmation of the elemental composition by high-resolution mass spectrometry, coupled with the detailed connectivity information from 1D and 2D NMR experiments, allows for the unambiguous assignment of the molecular structure. This guide serves as a practical reference for the characterization of novel purine derivatives in the context of drug discovery and chemical biology.

Theoretical Framework for the Analysis of N6-Dimethylaminomethylidene Isoguanosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines a theoretical framework for the study of N6-Dimethylaminomethylidene isoguanosine, a modified purine nucleoside of interest to researchers in drug development and chemical biology. While direct theoretical studies on this specific compound are not available in the current body of scientific literature, this document provides a comprehensive overview of the computational and experimental methodologies that can be applied, using the parent molecule, isoguanosine, as a foundational model. This whitepaper is intended to serve as a roadmap for scientists and researchers embarking on the computational analysis of novel isoguanosine derivatives.

Isoguanosine, an isomer of guanosine, exhibits unique self-assembly properties and has been explored for its potential in supramolecular chemistry and as a component of modified nucleic acids.[1][2] The introduction of an N6-Dimethylaminomethylidene group may further modulate its electronic properties, hydrogen bonding capabilities, and biological activity. Understanding these modifications at a quantum mechanical level is crucial for rational drug design and the development of novel biomaterials.

Proposed Theoretical and Experimental Workflow

A systematic approach to characterizing this compound would involve a combination of computational modeling and experimental validation. The following workflow represents a standard protocol for such an investigation.

A proposed workflow for the theoretical and experimental study of novel isoguanosine derivatives.

Theoretical Methodologies for Isoguanosine Derivatives

The theoretical investigation of nucleoside analogs typically employs quantum chemical methods to elucidate their structural, electronic, and photophysical properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for these analyses.[3][4]

Ground State Optimization

The initial step in the computational study is the optimization of the ground state geometry of the molecule. This is crucial for determining the most stable conformations, such as the syn and anti orientations of the sugar moiety relative to the nucleobase.

Protocol:

  • Model Building: Construct the 3D structure of this compound.

  • Conformational Search: Perform a systematic search for low-energy conformers, particularly focusing on the rotation around the glycosidic bond.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable level of theory, such as B3LYP with the 6-31+G(d,p) basis set.

  • Solvation Model: Incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).

  • Energy Refinement: Perform single-point energy calculations at a higher level of theory, for instance, B3LYP/6-311++G(d,p), to obtain more accurate relative energies of the conformers.[3]

Excited State Analysis

To understand the photostability and potential fluorescence properties of the modified isoguanosine, TD-DFT calculations are employed. These calculations provide insights into the nature of electronic transitions and the decay pathways from excited states.

Protocol:

  • Vertical Excitation Energies: Using the optimized ground-state geometries, calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

  • Excited State Characterization: Analyze the molecular orbitals involved in the electronic transitions to determine their character (e.g., ππ, nπ, charge transfer).

  • Excited State Relaxation: Explore the potential energy surfaces of the lowest excited states to identify relaxation pathways, such as internal conversion and intersystem crossing, which govern the photostability of the molecule.[3][4]

De Novo Purine Biosynthesis Pathway

The synthesis of purine nucleosides in biological systems occurs through the de novo pathway, a multi-step enzymatic process that assembles the purine ring from simpler precursors. Understanding this pathway provides context for the biological relevance of modified purines.

De_Novo_Purine_Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosyl-1-amine PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP_path ... IMP->AMP_path GMP_path ... IMP->GMP_path AMP AMP AMP_path->AMP Adenylosuccinate Synthetase Adenylosuccinate Lyase GMP GMP GMP_path->GMP IMP Dehydrogenase GMP Synthetase

A simplified overview of the de novo purine biosynthesis pathway, leading to the formation of AMP and GMP.

Quantitative Data on Isoguanosine

While data for this compound is unavailable, studies on isoguanosine provide valuable benchmarks. The photophysical properties of isoguanosine have been investigated, revealing its ultrafast decay from the excited state, which contributes to its photostability.[3][4]

PropertydIsoGuo (in water, pH 7.4)IsoGuo (in water, pH 7.4)Reference
Excited State Lifetimes
τ1 (ps)0.30 ± 0.010.24 ± 0.02[3]
τ2 (ps)0.95 ± 0.021.33 ± 0.02[3]
Computational Data
Most Stable Tautomersyn-H1syn-H1[3]
S1 State Character1ππ(La)1ππ(La)[3]

Future Directions

The theoretical framework presented here provides a clear path for the investigation of this compound. The proposed computational studies will yield critical insights into its structural and electronic properties, which can then be validated through synthesis and experimental spectroscopy. Such studies are essential for unlocking the full potential of modified nucleosides in various applications, from therapeutics to nanotechnology.[1] Researchers are encouraged to adopt this integrated approach to accelerate the discovery and development of novel purine derivatives.

References

N6-Dimethylaminomethylidene Isoguanosine: A Synthetic Nucleoside Analog for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine is a synthetic purine nucleoside analog that holds potential as a therapeutic agent, particularly in the realm of oncology. As a derivative of isoguanosine, an isomer of the naturally occurring guanosine, it belongs to a class of compounds known for their ability to interfere with nucleic acid metabolism and induce cell death in rapidly proliferating cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols for its evaluation. While specific quantitative data for this particular analog is limited in publicly available literature, this document compiles information from closely related N6-substituted and isoguanosine analogs to provide a foundational understanding for researchers.

Introduction

Purine nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular enzymes, leading to their incorporation into DNA and RNA or the inhibition of key enzymes involved in nucleic acid synthesis. This interference with fundamental cellular processes can lead to the selective killing of cancer cells, which are characterized by their high rate of proliferation.

Isoguanosine and its derivatives are of particular interest due to their unique hydrogen bonding patterns, which differ from those of natural guanosine. This alteration can lead to novel biological activities. The addition of a dimethylaminomethylidene group at the N6 position of isoguanosine is a chemical modification intended to modulate the compound's solubility, stability, and interaction with biological targets.

Chemical Structure and Synthesis

Chemical Name: N'-[9-(β-D-ribofuranosyl)-2-oxo-1,2-dihydro-9H-purin-6-yl]-N,N-dimethylmethanimidamide

Molecular Formula: C₁₃H₁₈N₆O₅

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be devised based on established methods for the synthesis of N6-substituted isoguanosine and adenosine analogs. The general approach involves the modification of a protected isoguanosine precursor.

Proposed Synthetic Workflow:

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.

Synthesis_Workflow Isoguanosine Isoguanosine Protected_Isoguanosine Protection of Ribose Hydroxyls (e.g., TBDMS) Isoguanosine->Protected_Isoguanosine N6_Activation Activation of N6-amino group or C6 position Protected_Isoguanosine->N6_Activation Reaction_DMFDMA Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) N6_Activation->Reaction_DMFDMA Deprotection Deprotection of Ribose Hydroxyls (e.g., TBAF) Reaction_DMFDMA->Deprotection Final_Product N6-Dimethylaminomethylidene isoguanosine Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for N6-Substitution (Illustrative)

  • Protection: Isoguanosine is first treated with a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in a suitable solvent (e.g., DMF) to protect the hydroxyl groups of the ribose sugar.

  • Activation and Substitution: The protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reagent can react directly with the exocyclic amino group to form the dimethylaminomethylidene moiety. The reaction is typically carried out in an inert solvent and may require heating.

  • Deprotection: The protecting groups on the ribose are removed using a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the desired this compound.

Biological Activity and Mechanism of Action

Based on the known activities of related purine nucleoside analogs, this compound is anticipated to exhibit anticancer properties through one or more of the following mechanisms:

  • Inhibition of DNA Synthesis: As a nucleoside analog, it can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication.

  • Induction of Apoptosis: By causing DNA damage or interfering with cellular metabolism, the compound can trigger programmed cell death, or apoptosis. This is a key mechanism for the elimination of cancer cells.

Signaling Pathway: Hypothetical Apoptosis Induction

The following diagram illustrates a potential signaling pathway for apoptosis induced by a nucleoside analog like this compound. This is a generalized pathway and the specific involvement of each component would need to be experimentally verified for this compound.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade N6_Analog N6-Dimethylaminomethylidene isoguanosine DNA_Damage Inhibition of DNA Synthesis/ DNA Damage N6_Analog->DNA_Damage Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 inhibits Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 values for the cytotoxic activity of this compound against various cancer cell lines, are not publicly available. Research in this area would require the experimental determination of these values. The following table is a template for how such data could be presented.

Table 1: Template for In Vitro Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)
e.g., MCF-7Breast CancerData not available
e.g., A549Lung CancerData not available
e.g., HeLaCervical CancerData not available
e.g., HL-60LeukemiaData not available

Experimental Protocols

To evaluate the anticancer potential of this compound, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.

  • Detection: Measure the product of the cleavage reaction using a spectrophotometer or fluorometer.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Conclusion and Future Directions

This compound is a promising synthetic nucleoside analog that warrants further investigation for its potential as an anticancer agent. The proposed mechanisms of action, including the inhibition of DNA synthesis and induction of apoptosis, are consistent with the activities of other compounds in its class. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its efficacy and safety. Determining its IC50 values against a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and conducting preclinical animal studies will be crucial steps in advancing this compound towards clinical development.

Methodological & Application

Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene Isoguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (iG) is a structural isomer of guanosine that offers unique base-pairing properties, distinct from the canonical Watson-Crick base pairs. The incorporation of iG into oligonucleotides has garnered significant interest in various fields, including diagnostics, therapeutics, and synthetic biology. The N6-Dimethylaminomethylidene protecting group provides a facile method for the chemical synthesis of iG-containing oligonucleotides via phosphoramidite chemistry. This document provides detailed application notes and experimental protocols for the successful incorporation of N6-Dimethylaminomethylidene isoguanosine into synthetic oligonucleotides.

Applications

The unique pairing properties of isoguanosine, primarily its ability to form a stable base pair with isocytosine (iC), allow for the expansion of the genetic alphabet. This has several potential applications:

  • Therapeutic Oligonucleotides: Antisense oligonucleotides and siRNAs containing iG can be designed to have increased specificity and binding affinity to their target RNA, potentially leading to enhanced therapeutic efficacy. The altered hydrogen bonding pattern can also confer resistance to nuclease degradation.

  • Molecular Diagnostics: The specificity of the iG:iC base pair can be exploited for the development of highly specific diagnostic probes for the detection of mutations or specific nucleic acid sequences.

  • Synthetic Biology and Genetic Alphabet Expansion: The creation of an orthogonal base pair allows for the storage and retrieval of increased genetic information, opening new avenues in synthetic biology and biotechnology.

Data Presentation

Table 1: Coupling Efficiency of Modified Isoguanosine Phosphoramidite
PhosphoramiditeCoupling Time (s)Coupling Efficiency (%)ActivatorReference
2'-deoxy-N6-[(diisobutylamino)methylidene]-5'-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)isoguanosine, 3'-(2-cyanoethyl diisopropylphosphoramidite)≥ 600> 97Tetrazole[1]

Note: The data presented is for a closely related N6-diisobutylformamidine protected isoguanosine phosphoramidite, which is expected to have similar reactivity to the N6-dimethylaminomethylidene derivative.

Table 2: Thermal Stability of DNA Duplexes Containing Isoguanine:Cytosine Base Pairs
Duplex SequenceTm (°C)ConditionsReference
5'-d(TiGiCAiCiGiGAiCT) + 5'-d(ACGTGCCTGA)Not specifiedStable duplex formation observed by NMR at 2°C, consistent with earlier Tm measurements.[2][3]
General observation for isoguanine-isocytosine pairingSlightly stronger than G-C pairingNot specified[4]
isoGd-5-methyl-isoCd pairIsoenergetic with G-C pairNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine-3'-O-phosphoramidite

The synthesis of the N6-dimethylaminomethylidene protected isoguanosine phosphoramidite is a multi-step process. A closely related procedure using a diisobutylformamidine protecting group has been described and can be adapted. The key steps involve the protection of the exocyclic amine of 2'-deoxyisoguanosine, followed by dimethoxytritylation of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Materials:

  • 2'-deoxyisoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Protection of the N6-amino group:

    • Dissolve 2'-deoxyisoguanosine in anhydrous methanol.

    • Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting N6-dimethylformamidine-2'-deoxyisoguanosine by silica gel chromatography.

  • 5'-O-Dimethoxytritylation:

    • Co-evaporate the N6-protected nucleoside with anhydrous pyridine.

    • Dissolve the dried compound in anhydrous pyridine.

    • Add DMT-Cl in portions and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with methanol.

    • Extract the product with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and purify the 5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine by silica gel chromatography.[5]

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with methanol.

    • Extract the product and purify by silica gel chromatography to yield the final phosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified isoguanosine phosphoramidite into oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, T).

  • 5'-O-DMT-N6-dimethylformamidine-2'-deoxyisoguanosine-3'-O-phosphoramidite solution in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (Iodine/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

Synthesis Cycle:

  • Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside with the deblocking solution.

  • Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the modified isoguanosine phosphoramidite, an extended coupling time of at least 600 seconds is recommended to achieve high coupling efficiency.[1]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Repeat the cycle until the desired oligonucleotide sequence is synthesized.

Protocol 3: Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The N6-dimethylformamidine group is labile under mild acidic conditions.

Materials:

  • Concentrated ammonium hydroxide.

  • Optional: Methylamine solution.

  • Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) for acidic deprotection.[6][7]

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Treat the CPG support with concentrated ammonium hydroxide at room temperature or 55°C. The duration depends on the other protecting groups used in the synthesis. For standard protecting groups, heating at 55°C for 8-15 hours is common.[8]

    • Alternatively, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection.

  • Removal of the N6-dimethylformamidine group:

    • If the standard ammonolysis does not completely remove the formamidine group, a mild acidic wash can be performed.

    • After evaporation of the ammonia, the oligonucleotide can be treated with a solution of imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) to facilitate the removal of the amidine group.[6][7]

  • Purification:

    • The crude oligonucleotide can be purified by various methods such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or cartridge purification.

Mandatory Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Add iG-phosphoramidite (extended coupling time) Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat Oxidation->Repeat Add next base? Repeat->Deblocking Yes End_Synthesis End_Synthesis Repeat->End_Synthesis No Cleavage_Deprotection Cleavage_Deprotection End_Synthesis->Cleavage_Deprotection Purification Purification Cleavage_Deprotection->Purification QC QC Purification->QC Final_Product Final_Product QC->Final_Product

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

iG_iC_BasePair cluster_isoguanosine Isoguanosine cluster_isocytosine Isocytosine iG N6-H (donor) iG_N1 N1-H (donor) iC_N3 N3 (acceptor) iG_N1->iC_N3 H-bond iG_O2 O2 (acceptor) iC_N4_H N4-H (donor) iG_O2->iC_N4_H H-bond iC_O2 O2 (acceptor) iG_N6_H iG_N6_H iG_N6_H->iC_O2 H-bond

References

Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N6-Dimethylaminomethylidene isoguanosine phosphoramidite, a crucial building block for the incorporation of the non-canonical nucleobase isoguanosine into synthetic oligonucleotides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The methodologies detailed herein are based on established principles of nucleoside chemistry and phosphoramidite synthesis.

Isoguanosine is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes due to its unique base-pairing properties with isocytosine, forming a stable, alternative Watson-Crick-like base pair. The N6-dimethylaminomethylidene protecting group offers a readily cleavable modification for the exocyclic amine of isoguanosine, essential for efficient solid-phase oligonucleotide synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound phosphoramidite from 2'-deoxyisoguanosine involves a multi-step process. The key stages include the protection of the exocyclic amino group, protection of the 5'-hydroxyl group, and the final phosphitylation of the 3'-hydroxyl group. An additional protection of the O2-position of the isoguanosine base is often necessary for optimal synthesis.

Synthesis_Pathway Isoguanosine 2'-Deoxyisoguanosine N6_Protected N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine Isoguanosine->N6_Protected  N,N-Dimethylformamide  dimethyl acetal (DMF-DMA) DMT_Protected 5'-O-DMT-N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine N6_Protected->DMT_Protected  4,4'-Dimethoxytrityl  chloride (DMT-Cl) Final_Product N6-Dimethylaminomethylidene- isoguanosine Phosphoramidite DMT_Protected->Final_Product  2-Cyanoethyl-N,N,N',N'-  tetraisopropylphosphordiamidite

Caption: Synthetic pathway for this compound phosphoramidite.

II. Experimental Protocols

The following protocols provide detailed methodologies for each key synthetic step. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step 1: N6-Protection of 2'-Deoxyisoguanosine

The protection of the exocyclic amine at the N6 position is the initial and critical step to prevent side reactions during the subsequent synthesis. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as an effective reagent for this purpose, yielding the N6-dimethylaminomethylidene protected isoguanosine.

Experimental Workflow:

N6_Protection_Workflow Start 2'-Deoxyisoguanosine Reagents Add DMF-DMA in Anhydrous DMF Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Evaporate Solvent & Purify by Chromatography Reaction->Workup Product N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine Workup->Product

Caption: Workflow for the N6-protection of 2'-deoxyisoguanosine.

Protocol:

  • Suspend 2'-deoxyisoguanosine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N6-dimethylaminomethylidene protected product.

ParameterValueReference
Starting Material 2'-Deoxyisoguanosine-
Reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA)-
Solvent Anhydrous Dimethylformamide (DMF)-
Reaction Time 16-24 hours-
Temperature Room Temperature-
Purification Silica Gel Chromatography-
Typical Yield 80-90%Estimated
Step 2: 5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-hydroxyl group during the final phosphitylation step. The DMT group also facilitates purification and quantification during automated oligonucleotide synthesis.

Protocol:

  • Co-evaporate the N6-protected 2'-deoxyisoguanosine (1.0 eq) with anhydrous pyridine.

  • Dissolve the dried compound in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 eq).

  • Stir the reaction at room temperature for 3-5 hours.[1]

  • Quench the reaction with methanol.

  • Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the product by silica gel chromatography.[1]

ParameterValueReference
Starting Material N6-Dimethylaminomethylidene-2'-deoxyisoguanosine-
Reagent 4,4'-Dimethoxytrityl chloride (DMT-Cl)[1]
Solvent Anhydrous Pyridine[1]
Reaction Time 3-5 hours[1]
Temperature Room Temperature[1]
Purification Silica Gel Chromatography[1]
Typical Yield 85-95%Estimated
Step 3: 3'-O-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This is typically achieved using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator.

Protocol:

  • Dry the 5'-O-DMT-N6-dimethylaminomethylidene-2'-deoxyisoguanosine (1.0 eq) by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried compound in anhydrous dichloromethane.

  • Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite (1.5 eq).[1]

  • Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) (0.5 eq).

  • Stir the reaction at room temperature for 4-6 hours.[1]

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final phosphoramidite.

ParameterValueReference
Starting Material 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine-
Reagent 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite[1]
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)-
Solvent Anhydrous Dichloromethane[1]
Reaction Time 4-6 hours[1]
Temperature Room Temperature[1]
Purification Silica Gel Chromatography[1]
Typical Yield 70-85%Estimated

III. Characterization

The identity and purity of the synthesized this compound phosphoramidite should be confirmed by standard analytical techniques, including:

  • ³¹P NMR Spectroscopy: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 149 ppm.

  • ¹H NMR Spectroscopy: To verify the presence of all protecting groups (DMT, dimethylaminomethylidene, and cyanoethyl) and the overall structure of the nucleoside.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

IV. Storage and Handling

This compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Handle the compound in a dry environment, and use anhydrous solvents for all manipulations.

This detailed protocol provides a robust framework for the successful synthesis of this compound phosphoramidite, enabling its application in the synthesis of modified oligonucleotides for various research and therapeutic purposes.

References

Application Notes and Protocols for Solid-Phase DNA Synthesis Using N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (isoG) is a structural isomer of guanosine that offers unique base-pairing properties, distinct from the canonical Watson-Crick interactions. Its ability to form a stable base pair with isocytosine (isoC) and other modified bases makes it a valuable tool in the development of therapeutic oligonucleotides, diagnostic probes, and nanomaterials. The N6-Dimethylaminomethylidene protecting group provides a labile shield for the exocyclic amine of isoguanosine, enabling its efficient incorporation into synthetic DNA strands via solid-phase phosphoramidite chemistry. These application notes provide detailed protocols for the synthesis of the N6-Dimethylaminomethylidene isoguanosine phosphoramidite, its use in solid-phase DNA synthesis, and the subsequent deprotection of the resulting oligonucleotide.

Data Presentation

Table 1: Coupling Efficiency of N6-Formamidine Protected Isoguanosine Phosphoramidite
Protecting GroupCoupling EfficiencyMethod of Determination
N,N-diisobutylformamidine> 97%Dimethoxytrityl (DMT) cation release assay

Note: Data for the closely related N,N-diisobutylformamidine protecting group is presented as a proxy for this compound due to the high structural and chemical similarity.

Experimental Protocols

Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite

This protocol outlines the synthesis of the phosphoramidite building block required for solid-phase DNA synthesis.

Materials:

  • 2'-deoxyisoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyridine, anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Protection of the N6-amino group:

    • Dissolve 2'-deoxyisoguanosine in anhydrous methanol.

    • Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Evaporate the solvent under reduced pressure to obtain the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.

  • 5'-O-DMT protection:

    • Co-evaporate the product from the previous step with anhydrous pyridine.

    • Dissolve the dried product in anhydrous pyridine.

    • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

    • Extract the product with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Extract the phosphoramidite with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

    • Purify the final N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite by silica gel column chromatography to yield a white foam.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol describes the incorporation of the modified isoguanosine phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)

  • Anhydrous acetonitrile

Procedure:

  • Preparation:

    • Dissolve the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, indicating the position(s) for the modified isoguanosine incorporation.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. For the this compound phosphoramidite, an extended coupling time of 5-10 minutes is recommended to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite triester linkage to the more stable phosphate triester using an iodine solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide length is achieved.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

Protocol 3: Cleavage and Deprotection of the Oligonucleotide

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • CPG solid support with the synthesized oligonucleotide

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Sterile, nuclease-free water

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and heat at 55-60°C for 12-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the N6-Dimethylaminomethylidene group from isoguanosine.

    • Cool the vial to room temperature.

  • Oligonucleotide Recovery:

    • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

    • Wash the CPG support with a small volume of sterile water and combine the wash with the initial supernatant.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Purification:

    • Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

    • Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification. The choice of purification method will depend on the desired purity and the length of the oligonucleotide.

  • Analysis:

    • Confirm the identity and purity of the final oligonucleotide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF)[1][2][3] and analytical HPLC or capillary electrophoresis.

Mandatory Visualization

Solid_Phase_DNA_Synthesis_Workflow start Start: CPG with 5'-DMT-Nucleoside deblock 1. Deblocking (TCA/DCA) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (isoG-Phosphoramidite + Activator) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetic Anhydride) wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation (Iodine) wash3->oxidation wash4 Wash oxidation->wash4 cycle Repeat Cycle (n-1 times) wash4->cycle cycle->deblock Next Nucleotide cleavage Cleavage & Deprotection (NH4OH, 55-60°C) cycle->cleavage Final Nucleotide purification Purification (HPLC/PAGE) cleavage->purification end Final Oligonucleotide with isoG purification->end

Caption: Workflow for solid-phase synthesis of DNA containing this compound.

References

Application Note: Mass Spectrometry Analysis of Oligonucleotides Containing N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the characterization of synthetic oligonucleotides containing the modified base N6-Dimethylaminomethylidene isoguanosine (iGDMAM) using liquid chromatography-mass spectrometry (LC-MS). The protocol outlines procedures for sample preparation, LC separation, and high-resolution mass spectrometry analysis to confirm the identity, purity, and integrity of these modified oligonucleotides. The methods described are crucial for quality control in the manufacturing of therapeutic and research-grade oligonucleotides.

Introduction

Oligonucleotide therapeutics represent a rapidly growing class of drugs. Chemical modifications to the nucleobases, sugar, or phosphate backbone are often employed to enhance their stability, efficacy, and pharmacokinetic properties. This compound is one such modification designed to modulate the hybridization properties and biological activity of oligonucleotides. Accurate and comprehensive characterization of these modified oligonucleotides is essential to ensure their quality and safety.[1] Mass spectrometry (MS) is a powerful analytical technique for the detailed structural elucidation and quantification of oligonucleotides and their impurities.[2][3][4] This note provides a detailed protocol for the analysis of iGDMAM-containing oligonucleotides using electrospray ionization mass spectrometry (ESI-MS).

Experimental Design

The overall workflow for the analysis consists of oligonucleotide purification, enzymatic digestion (optional), liquid chromatography separation, and mass spectrometry detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Purification Oligonucleotide Purification Digestion Enzymatic Digestion (Optional) Purification->Digestion LC LC Separation Purification->LC MS ESI-MS Analysis LC->MS Deconvolution Deconvolution MS->Deconvolution Identification Impurity Identification Deconvolution->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for LC-MS analysis of modified oligonucleotides.

Materials and Methods

Materials
  • iGDMAM-containing oligonucleotide

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (Sigma-Aldrich)

  • Ammonium acetate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Micro Bio-Spin 6 columns (Bio-Rad)

Protocol 1: Oligonucleotide Purification
  • Synthesized oligonucleotides containing the iGDMAM modification are first purified to remove failure sequences and protecting groups.[2]

  • Purification is performed using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • For HPLC purification, a reverse-phase column (e.g., C18) is typically used with a triethylammonium acetate (TEAA) buffer system.

  • The collected fractions containing the full-length product are desalted using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

Protocol 2: Enzymatic Digestion for Nucleoside Composition Analysis (Optional)

For confirmation of the modified nucleoside incorporation, the oligonucleotide can be digested down to its constituent nucleosides.

  • Dissolve approximately 1 A260 unit of the purified oligonucleotide in 20 µL of 20 mM ammonium acetate buffer (pH 7.5).

  • Add 2 units of Nuclease P1 and 5 units of bacterial alkaline phosphatase.

  • Incubate the mixture at 37°C for 2 hours.

  • The resulting mixture of nucleosides can be directly analyzed by LC-MS.

Protocol 3: LC-MS Analysis
  • Liquid Chromatography:

    • Column: A high-resolution reverse-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile/Water.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.

    • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

    • Mass Range: m/z 400-2000.

    • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass of the oligonucleotide.

Results and Discussion

The successful synthesis of an iGDMAM-containing oligonucleotide is confirmed by comparing the experimentally determined molecular weight with the theoretical calculated mass.

Data Presentation

Table 1: Theoretical and Observed Masses of an iGDMAM-Containing 20-mer Oligonucleotide

Sequence (5' to 3')ModificationTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
GCT GAC (iGDMAM)TA GCT AGC TAG CThis compound6189.126189.154.8

Table 2: Common Impurities Observed in the Synthesis of iGDMAM-Oligonucleotides

Impurity TypeDescriptionMass Difference from Full-Length Product (Da)
n-1Deletion of one nucleotide- (mass of deleted nucleotide)
n+1Addition of one nucleotide+ (mass of added nucleotide)
DepurinationLoss of a purine base-135 (dG) or -151 (dA)
Incomplete DeprotectionRetention of protecting groups (e.g., DMT)+302 (DMT)

The high-resolution mass spectrum allows for the identification of various synthesis-related impurities.[5] Common impurities include deletion sequences (n-1), addition sequences (n+1), and species resulting from incomplete deprotection or base modification side-reactions.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be employed to confirm the sequence of the oligonucleotide and pinpoint the location of the iGDMAM modification. The fragmentation of oligonucleotides in negative ion mode typically yields a-, a-B, w-, and y-type ions. The mass shift corresponding to the iGDMAM modification will be observed in the fragment ions containing this modified base.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M-nH]n- a_ion a-ions Precursor->a_ion 5' cleavage aB_ion a-B ions Precursor->aB_ion 5' cleavage w_ion w-ions Precursor->w_ion 3' cleavage y_ion y-ions Precursor->y_ion 3' cleavage

Caption: General fragmentation pathways for oligonucleotides in negative ion mode MS/MS.

Conclusion

The LC-MS method described in this application note provides a reliable and accurate means for the characterization of oligonucleotides containing the this compound modification. This protocol is essential for ensuring the identity, purity, and quality of synthetic oligonucleotides intended for therapeutic or research applications. The high-resolution mass spectrometry data allows for unambiguous confirmation of the molecular weight and facilitates the identification of low-level impurities.

References

Application Notes and Protocols for NMR Spectroscopy of N6-Dimethylaminomethylidene Isoguanosine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the study of N6-Dimethylaminomethylidene isoguanosine (dmf-iG)-modified DNA using Nuclear Magnetic Resonance (NMR) spectroscopy. Isoguanosine is an isomer of guanosine and a product of oxidative DNA damage that can lead to mutations.[1][2] The N6-dimethylaminomethylidene group is commonly used as a protecting group for the amino function of guanosine during solid-phase oligonucleotide synthesis. While this group is typically removed during standard deprotection, its retention would result in a modified nucleobase with altered hydrogen bonding and steric properties. This document outlines the protocols for the synthesis, purification, and NMR analysis of DNA oligonucleotides containing this specific modification. It includes detailed experimental procedures, data analysis strategies, and illustrative data to guide researchers in characterizing the structural and dynamic properties of such modified DNA.

Introduction to this compound in DNA

Isoguanosine (iG) is a structural isomer of guanosine (G) and is of significant interest in chemical biology and drug development.[3] Its presence in DNA, often as a result of oxidative stress, can disrupt normal Watson-Crick base pairing and affect DNA replication and transcription.[1][2] The N6-dimethylaminomethylidene (dmf) group is a formamidine-based protecting group frequently employed in oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amino group of guanine. While standard deprotection protocols are designed to remove this group, specific applications might explore the consequences of its retention, creating a novel DNA modification.

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[2][4] It provides atomic-level information on base pairing, backbone conformation, and the structural perturbations introduced by modified nucleosides. This guide provides the necessary protocols to apply NMR spectroscopy to elucidate the structural features of dmf-iG-modified DNA.

Synthesis and Purification of dmf-iG-Modified Oligonucleotides

The synthesis of oligonucleotides containing a dmf-iG modification follows standard phosphoramidite chemistry on an automated DNA synthesizer. The key is the use of an N6-dmf-protected isoguanosine phosphoramidite and a modified deprotection protocol to retain the dmf group.

Protocol 2.1: Solid-Phase DNA Synthesis
  • Phosphoramidite: Utilize the desired N6-dmf-isoguanosine phosphoramidite along with standard DNA phosphoramidites (dA, dC, dG, T).

  • Synthesis Cycle: Employ a standard synthesis protocol on an automated DNA synthesizer. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.[5]

  • Cleavage and Deprotection (Modified Protocol):

    • To retain the acid-labile dmf group, avoid the standard final acid wash (e.g., trichloroacetic acid) to remove the 5'-DMT group if the oligo is to be purified with the DMT-on.

    • For cleavage from the solid support and removal of phosphate and base protecting groups (other than the N6-dmf on isoguanosine), use a mild deprotection strategy. Instead of concentrated ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine), which would remove the dmf group, a milder base is required.[6][7]

    • A potential mild deprotection condition is 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[8] This has been used for other sensitive modifications. Note: This step requires optimization to ensure complete removal of other protecting groups while retaining the dmf moiety.

Protocol 2.2: Purification of the Modified Oligonucleotide
  • DMT-on Purification: If the 5'-DMT group is retained, purify the crude oligonucleotide using reverse-phase HPLC or a purification cartridge (e.g., Glen-Pak™).

  • DMT Removal: After purification, remove the DMT group using an 80% acetic acid solution for 15-30 minutes, followed by immediate neutralization with a buffer like triethylammonium acetate (TEAA).

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column (e.g., Sephadex G-25) or a suitable desalting cartridge.

  • Quality Control: Verify the purity and identity of the final product using denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry (MALDI-TOF or ESI-MS).

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol 3.1: Preparation of the NMR Sample
  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectroscopy at 260 nm.

  • Annealing: Dissolve the single-stranded dmf-iG-modified DNA and its complementary strand in a 1:1 molar ratio in NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Duplex Formation: Heat the solution to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Final Sample Preparation:

    • For experiments in D₂O, lyophilize the annealed sample and redissolve it in 99.96% D₂O. Repeat this step 2-3 times to minimize the residual H₂O signal.

    • For observing exchangeable imino protons, dissolve the sample in a 90% H₂O/10% D₂O mixture.

    • The final sample concentration should be between 0.5 and 2.0 mM in a volume of ~500 µL for a standard 5 mm NMR tube.

    • Add a small amount of a chemical shift reference standard, such as DSS or TSP.

NMR Spectroscopy Experiments and Data Acquisition

A suite of 1D and 2D NMR experiments is required to obtain a comprehensive structural characterization of the modified DNA duplex.[2][4]

Experiment Purpose
1D ¹H Initial assessment of sample purity, duplex formation (imino proton region), and overall conformation.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Provides through-space proton-proton distances, crucial for sequential assignments and 3D structure calculation. Typical mixing times are 100-300 ms.
2D TOCSY (Total Correlation Spectroscopy) Identifies scalar-coupled protons within the same sugar spin system, aiding in the assignment of sugar protons.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons, essential for assigning carbon resonances.
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons over 2-3 bonds, useful for assigning quaternary carbons and linking base and sugar resonances.
2D ¹H-³¹P COSY/HMBC Correlates protons with phosphorus atoms in the DNA backbone, providing information on backbone conformation.

Data Processing and Resonance Assignment

The assignment of NMR resonances is the first step in structural analysis. A general workflow is outlined below.

G A 1. Imino Proton Assignment (1D ¹H in H₂O, 2D NOESY) B 2. Aromatic and H1' Proton Assignment (2D NOESY in D₂O) A->B C 3. Sugar Proton Assignment (H2'/H2'' to H4') (2D TOCSY, 2D NOESY) B->C D 4. H5'/H5'' Proton Assignment (2D NOESY, 2D TOCSY) C->D E 5. Carbon Resonance Assignment (¹H-¹³C HSQC, HMBC) D->E F 6. Phosphorus Resonance Assignment (¹H-³¹P Correlation) E->F G 7. Structural Restraint Generation (NOE distances, Dihedral angles) F->G H 8. 3D Structure Calculation and Refinement (Molecular Dynamics) G->H

Caption: Workflow for NMR resonance assignment and structure calculation of modified DNA.

The key to the assignment process is the sequential connectivity established through NOEs between the aromatic base protons (H6/H8) and the sugar protons (H1', H2'/H2'') of the same and preceding nucleotide residues. The dmf-iG modification is expected to show unique chemical shifts and NOE patterns that will be critical for its assignment.

Illustrative NMR Data for dmf-Isoguanosine

The following table presents hypothetical ¹H and ¹³C chemical shifts for an this compound (dmf-iG) residue within a DNA duplex. These values are estimated based on known data for isoguanosine and related N6-substituted purines and are for illustrative purposes only. Actual chemical shifts will be sequence and conformation-dependent.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Notes
H88.0 - 8.4140 - 145Aromatic proton.
H1'5.8 - 6.284 - 88Anomeric proton.
H2'2.2 - 2.639 - 43Sugar proton.
H2''2.5 - 2.939 - 43Sugar proton.
H3'4.6 - 5.070 - 74Sugar proton.
H4'4.0 - 4.482 - 86Sugar proton.
H5'3.9 - 4.261 - 65Sugar proton.
H5''3.9 - 4.261 - 65Sugar proton.
N-CH8.5 - 8.8158 - 162Formamidine proton, likely downfield shifted.
N-CH₃3.1 - 3.435 - 40Methyl protons, two distinct signals possible.
N-CH₃3.2 - 3.541 - 46Methyl protons, two distinct signals possible.
C2-155 - 160Carbonyl carbon.
C4-148 - 152
C5-118 - 122
C6-152 - 156

Potential Structural Implications of the dmf-iG Modification

The retention of the dmf group on isoguanosine would introduce significant steric bulk and alter the hydrogen bonding capacity of the nucleobase. This could lead to several structural consequences:

  • Base Pairing Disruption: The bulky dmf group would likely prevent standard Watson-Crick or even wobble base pairing. It may favor a mismatched or intercalated state.

  • Duplex Destabilization: The disruption of base pairing would be expected to lower the thermal stability (melting temperature, Tₘ) of the DNA duplex.

  • Conformational Changes: The modification could induce local distortions in the DNA backbone and alter the minor and major groove widths.

The potential base pairing scheme of dmf-iG with a canonical base like cytosine (C) would be sterically hindered.

Caption: Potential steric hindrance in dmf-iG:C base pairing.

Conclusion

The study of DNA containing novel modifications like this compound is crucial for understanding DNA damage pathways, repair mechanisms, and for the development of new therapeutic and diagnostic tools. NMR spectroscopy, coupled with stable isotope labeling and advanced computational methods, provides an unparalleled platform for the detailed structural and dynamic characterization of these modified oligonucleotides. The protocols and illustrative data presented here serve as a foundational guide for researchers venturing into this exciting area of nucleic acid research.

References

Application Notes and Protocols for HPLC Purification of N6-Dimethylaminomethylidene Isoguanosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic oligonucleotides containing the modified nucleobase, N6-Dimethylaminomethylidene isoguanosine. The protocols focus on the critical steps of post-synthesis deprotection and subsequent purification by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), a widely used and effective method for achieving high-purity oligonucleotides suitable for demanding research and therapeutic applications.

Introduction

Synthetic oligonucleotides are powerful tools in molecular biology, diagnostics, and as therapeutic agents. The inclusion of modified nucleosides, such as isoguanosine, can impart unique properties to these molecules. The N6-Dimethylaminomethylidene group is utilized as a protecting group for the exocyclic amine of isoguanosine during solid-phase synthesis. Complete removal of this and other protecting groups, followed by efficient purification, is paramount to ensure the final product's identity, purity, and performance. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a high-resolution chromatographic technique well-suited for the purification of oligonucleotides, separating the full-length product from failure sequences and other synthesis-related impurities.[1][2][3]

Key Principles of IP-RP-HPLC for Oligonucleotide Purification

IP-RP-HPLC separates molecules based on their hydrophobicity.[4] Since the phosphodiester backbone of oligonucleotides is highly negatively charged and thus very polar, an ion-pairing agent is added to the mobile phase. This agent, typically a tertiary amine like triethylamine (TEA), forms a neutral complex with the negatively charged phosphate groups.[1] This neutralization allows the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C8 or C18). Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.

A common strategy in oligonucleotide purification is the "trityl-on" method. The dimethoxytrityl (DMT) group, a hydrophobic protecting group on the 5'-end of the oligonucleotide, is left on the full-length product after synthesis. This significantly increases the hydrophobicity of the desired product, allowing for excellent separation from shorter, "trityl-off" failure sequences.[4] The DMT group is then removed post-purification.

Experimental Protocols

Protocol 1: Deprotection of this compound-Containing Oligonucleotides

The N,N-dimethylformamidine (dmf) protecting group is labile under basic conditions. A common and effective reagent for its removal, along with other standard protecting groups (e.g., on dA, dC, and dG), is a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[5][6]

Materials:

  • Crude, support-bound oligonucleotide containing this compound.

  • AMA solution (1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine).

  • SpeedVac or similar centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

  • Add 1 mL of AMA solution to the tube.

  • Seal the tube tightly and place it in a heating block at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Allow the tube to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the AMA solution to dryness using a SpeedVac.

  • Resuspend the oligonucleotide pellet in an appropriate volume of nuclease-free water or initial HPLC mobile phase buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0).

Protocol 2: IP-RP-HPLC Purification of Deprotected Oligonucleotides ("Trityl-On")

This protocol assumes a "trityl-on" purification strategy for optimal separation.

Instrumentation and Columns:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase column: C18 or C8, 5 µm particle size, 100-300 Å pore size (e.g., Waters X-Bridge C18, Agilent PLRP-S).

Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water.

  • Mobile Phase B: 100% Acetonitrile.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject the resuspended crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient for a 20-mer oligonucleotide might be from 5% to 40% Mobile Phase B over 30-40 minutes. The gradient should be optimized based on the length and sequence of the oligonucleotide.

  • Monitor the elution profile at 260 nm. The "trityl-on" full-length product will be the most retained, major peak.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.

  • Pool the pure fractions and evaporate to dryness.

Protocol 3: Post-Purification Detritylation

Materials:

  • Purified, "trityl-on" oligonucleotide.

  • 80% Acetic Acid in water.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for desalting.

Procedure:

  • Resuspend the purified, "trityl-on" oligonucleotide in water.

  • Add an equal volume of 80% acetic acid and let the reaction proceed at room temperature for 15-30 minutes.

  • Immediately freeze the solution and lyophilize to remove the acetic acid.

  • Desalt the detritylated oligonucleotide using a size-exclusion column to remove residual salts and acetic acid.

  • Lyophilize the final pure oligonucleotide.

Data Presentation

The following table represents typical data obtained from the HPLC purification of a 20-mer oligonucleotide containing a single this compound modification.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Oligonucleotide
Failure Sequences (n-x)8.5 - 12.235.8
Full-Length Product 15.6 64.2 ~64%
Purified Oligonucleotide
Full-Length Product 15.6 >98.5 >98%

Note: Purity is estimated based on the relative peak area at 260 nm.

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Quality Control Synthesis Oligonucleotide Synthesis (with N6-DMAM-iG) Deprotection Cleavage & Deprotection (AMA, 65°C) Synthesis->Deprotection HPLC IP-RP-HPLC ('Trityl-On') Deprotection->HPLC Detritylation Detritylation (80% Acetic Acid) HPLC->Detritylation QC Purity Analysis (Analytical HPLC/MS) HPLC->QC Fraction Analysis Desalting Desalting (Size Exclusion) Detritylation->Desalting FinalProduct Pure Oligonucleotide Desalting->FinalProduct FinalProduct->QC Final Product Analysis

Caption: Workflow for the purification of this compound-containing oligos.

Logical Relationships in IP-RP-HPLC

G cluster_interaction Interaction on Column Oligo Oligonucleotide (Negatively Charged Backbone) IonPair Neutral Ion-Pair Complex Oligo->IonPair forms IP_Agent Ion-Pairing Agent (e.g., Triethylammonium+) IP_Agent->IonPair forms StationaryPhase Hydrophobic Stationary Phase (C18/C8) Retention Hydrophobic Retention StationaryPhase->Retention on MobilePhase Organic Mobile Phase (Acetonitrile Gradient) Elution Elution of Pure Oligo MobilePhase->Elution increasing concentration IonPair->Retention undergoes Retention->Elution disrupted by

Caption: Key interactions during the IP-RP-HPLC purification of oligonucleotides.

References

Application Notes and Protocols for the Enzymatic Incorporation of N6-Dimethylaminomethylidene isoguanosine triphosphate (N6-DMAM-iGTP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Background

The enzymatic incorporation of modified nucleotides into DNA or RNA is a powerful tool for introducing novel functionalities into nucleic acids. These modifications can serve as biophysical probes, enable novel pairing systems, or introduce reactive handles for downstream applications. Isoguanosine (iG) is an isomer of guanosine that can form a non-canonical base pair with isocytosine or other modified bases. The N6-dimethylaminomethylidene modification on isoguanosine may further alter its base-pairing properties, stability, and potential for specific interactions.

The successful enzymatic incorporation of a modified nucleotide triphosphate, such as N6-DMAM-iGTP, is highly dependent on the chosen polymerase. Different DNA and RNA polymerases exhibit varying degrees of tolerance for modified substrates in their active sites.[1][2][3][4][5][6] Therefore, screening a panel of polymerases is often a crucial first step.

Potential Applications

The unique structure of N6-DMAM-iG suggests several potential applications in molecular biology and drug development:

  • Expansion of the Genetic Alphabet: N6-DMAM-iGTP could potentially be used in concert with a complementary modified pyrimidine triphosphate to create a novel, functional base pair, thereby expanding the genetic alphabet. This has implications for the development of novel aptamers and enzymes (DNAzymes and ribozymes) with enhanced catalytic capabilities.[3][5]

  • Site-Specific Labeling of Nucleic Acids: The dimethylaminomethylidene group could serve as a unique chemical handle for the site-specific attachment of fluorescent dyes, cross-linking agents, or other reporter molecules.

  • Probing Nucleic Acid Structure and Function: The introduction of N6-DMAM-iG into specific positions within a DNA or RNA molecule can be used to study nucleic acid-protein interactions, folding dynamics, and catalytic mechanisms.

  • Development of Therapeutic Oligonucleotides: Modified oligonucleotides can exhibit enhanced stability, improved binding affinity, and novel therapeutic properties. The incorporation of N6-DMAM-iG could be explored for the development of antisense oligonucleotides, siRNAs, or aptamers with unique characteristics.

Key Considerations for Enzymatic Incorporation
  • Polymerase Selection: The choice of DNA or RNA polymerase is critical. High-fidelity proofreading polymerases are generally not suitable for incorporating modified nucleotides. Screening of various polymerases, such as T7 RNA polymerase, Klenow fragment (exo-), or Taq polymerase, is recommended.[1][3]

  • Optimization of Reaction Conditions: The concentration of N6-DMAM-iGTP, MgCl2, and the reaction temperature may need to be optimized to achieve efficient incorporation.

  • Template Design: The template sequence flanking the desired incorporation site can influence the efficiency of incorporation.

  • Verification of Incorporation: It is essential to verify the successful and site-specific incorporation of the modified nucleotide using techniques such as mass spectrometry, enzymatic digestion followed by HPLC, or primer extension assays.

Quantitative Data

The following table presents hypothetical kinetic data for the incorporation of N6-DMAM-iGTP by a model RNA polymerase, based on values observed for other modified nucleotides.[2][7] This data is for illustrative purposes and would need to be determined experimentally.

NucleotidePolymeraseApparent K_m (µM)Relative V_max (%)Incorporation Fidelity (vs. canonical NTP)
GTP T7 RNA Polymerase15100>99.9%
N6-DMAM-iGTP T7 RNA Polymerase7540To be determined
GTP Taq DNA Polymerase10100>99.9%
N6-DMAM-iGTP Taq DNA Polymerase12025To be determined

Caption: Example kinetic parameters for the incorporation of N6-DMAM-iGTP compared to its natural counterpart, GTP, by T7 RNA Polymerase and Taq DNA Polymerase.

Experimental Protocols

Protocol 1: In Vitro Transcription for RNA Synthesis with N6-DMAM-iGTP

This protocol describes a general method for the synthesis of RNA containing N6-DMAM-iG residues using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter and the sequence of interest

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • N6-DMAM-iGTP solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, UTP solution: 2 µL of each

    • GTP solution: 0.5 µL (for a final concentration of 0.25 mM)

    • N6-DMAM-iGTP solution: 1.0 µL (for a final concentration of 0.5 mM; ratio may need optimization)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the size and yield. The incorporation of the modified nucleotide can be verified by mass spectrometry.

Protocol 2: Primer Extension Assay to Verify N6-DMAM-iGTP Incorporation in RNA

This protocol can be used to confirm the position of the incorporated N6-DMAM-iG residue in the synthesized RNA.

Materials:

  • RNA transcript containing N6-DMAM-iG

  • 5'-end labeled DNA primer (e.g., with 32P or a fluorescent dye) complementary to the 3' end of the RNA transcript

  • Reverse Transcriptase (e.g., AMV or M-MuLV)

  • 10x Reverse Transcription Buffer

  • dNTP mix (10 mM each dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

Procedure:

  • Primer Annealing: In a PCR tube, mix:

    • RNA transcript: 1-10 pmol

    • 5'-end labeled primer: 1 pmol

    • Nuclease-free water: to 10 µL

    • Heat to 65°C for 5 minutes, then cool slowly to room temperature to allow the primer to anneal.

  • Reverse Transcription Reaction: Add the following to the annealed primer-template mix:

    • 10x Reverse Transcription Buffer: 2 µL

    • dNTP mix: 2 µL

    • Nuclease-free water: 5 µL

    • Reverse Transcriptase: 1 µL

  • Incubation: Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for M-MuLV) for 1 hour.

  • Analysis: Stop the reaction by adding an equal volume of gel loading buffer (e.g., formamide with stop dyes). Analyze the products on a denaturing polyacrylamide sequencing gel. The presence of the N6-DMAM-iG modification is expected to cause a pause or termination of the reverse transcriptase, resulting in a band at a specific position on the gel.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Incorporation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template DNA/RNA Template Design ReactionSetup Set up Reaction Mix Template->ReactionSetup Polymerase Polymerase Selection Polymerase->ReactionSetup NTPs Prepare NTPs & N6-DMAM-iGTP NTPs->ReactionSetup Incubation Incubation ReactionSetup->Incubation Purification Purify Product Incubation->Purification Verification Verify Incorporation (PAGE, Mass Spec) Purification->Verification FunctionalAssay Functional Assays Verification->FunctionalAssay

Caption: A generalized workflow for the enzymatic incorporation of N6-DMAM-iGTP.

Polymerase_Incorporation cluster_polymerase Polymerase Active Site cluster_template Template Strand cluster_primer Primer Strand Polymerase Polymerase Primer_End 3'-OH Polymerase->Primer_End Catalyzes Incorporation Template_Base Template Base Incoming_NTP N6-DMAM-iGTP Incoming_NTP->Polymerase Enters Active Site

Caption: Conceptual diagram of a polymerase incorporating N6-DMAM-iGTP.

References

Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine in Studies of Alternative Base Pairing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-modified isoguanosine analogs, specifically utilizing the N6-dimethylaminomethylidene protecting group strategy, for the study and application of alternative base pairing in nucleic acids. Detailed protocols for the characterization of oligonucleotides containing these modified bases are also provided.

Introduction to N6-Modified Isoguanosine and Alternative Base Pairing

The expansion of the genetic alphabet beyond the canonical A-T and G-C base pairs is a significant goal in synthetic biology and biotechnology.[1] The creation of unnatural base pairs (UBPs) that can be selectively replicated and transcribed opens up possibilities for novel diagnostics, therapeutics, and materials.[1][2] One of the earliest and most studied UBPs is the isoguanosine (isoG) and isocytosine (isoC) pair, which forms three hydrogen bonds with a pattern distinct from the natural pairs.[1][3][4]

Modification of these unnatural bases is a key strategy to enhance their properties, such as stability, selectivity of pairing, and enzymatic recognition. Modification at the N6-position of isoguanosine, for instance, allows for the introduction of functional groups or modulation of its hydrogen bonding capabilities. The compound N6-Dimethylaminomethylidene isoguanosine is best understood as a protected precursor for the incorporation of N6-modified isoguanosine derivatives into synthetic DNA or RNA. The dimethylformamidine (dmf) group is a common protecting group for the exocyclic amine of nucleobases, which is stable during oligonucleotide synthesis but can be readily removed during deprotection to either yield the free amine or to have been used to facilitate the synthesis of a more complex N6-substituted analog.[5]

This document outlines the application of an N6-substituted isoguanosine, referred to as N6-R-d-isoG (where 'R' represents a modifying group), paired with a complementary partner such as 5-methyl-d-isocytosine (d-MeisoC), in various biochemical and biophysical studies.

Application Notes

Principle of the N6-R-isoG : MeisoC Alternative Base Pair

The N6-R-isoG : MeisoC pair is designed to function as a third base pair within the DNA double helix. The modification at the N6 position can be tailored for several purposes:

  • Enhanced Specificity: The 'R' group can create steric or electronic constraints that disfavor mispairing with natural bases.

  • Introduction of Functionality: The 'R' group can be a linker to attach moieties such as fluorophores, biotin, or cross-linking agents, enabling advanced applications like specific labeling of DNA/RNA. A notable example is the enzymatic incorporation of N6-(6-aminohexyl)isoguanosine into RNA, which introduces a primary amine for post-transcriptional modification.[6]

  • Modulation of Stability: The nature of the 'R' group can influence the thermodynamic stability of the duplex.

The pairing partner, 5-methyl-isocytidine, is often used instead of isocytidine to improve enzymatic recognition and reduce ambiguity.[6]

Caption: Hydrogen bonding of N6-R-isoG and 5-methyl-isoC.

Synthesis of N6-R-d-isoG Phosphoramidite

The synthesis of oligonucleotides containing N6-R-d-isoG requires the corresponding phosphoramidite building block. A general synthetic strategy involves:

  • Protection of 2'-deoxyguanosine: Protection of the hydroxyl groups (5'-DMT, 3'-TBDMS) and the exocyclic amine.

  • Conversion to 2-Fluoro-deoxyinosine: A key intermediate is often a 2-fluoro derivative, which can be synthesized using methods like non-aqueous diazotization with HF/pyridine.[7][8]

  • N6-Substitution: Nucleophilic substitution of the 2-fluoro group with the desired R-amine to yield the N6-R-d-isoG derivative.

  • Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl position to yield the final building block for automated DNA synthesis.

The dimethylaminomethylidene group can be used to protect the N6-amino function during these synthetic steps.

Quantitative Data Summary

The performance of an unnatural base pair is evaluated by its effect on duplex stability and its efficiency and fidelity of enzymatic incorporation.

Table 1: Thermodynamic Stability of Duplex DNA Containing an N6-R-isoG : MeisoC Pair

This table presents representative melting temperatures (Tm) for a 12-mer DNA duplex containing a central UBP, compared to a natural A:T pair. Data is typically acquired in a buffer containing 100 mM NaCl, 10 mM MgCl₂, and 10 mM sodium phosphate at pH 7.0. The presence of an N6-modification can either stabilize or destabilize the duplex compared to the parent isoG:MeisoC pair. For example, N6-methyladenosine has been shown to be destabilizing in RNA duplexes by 0.5-1.7 kcal/mol.[9][10]

Duplex Sequence (X:Y)Tm (°C)ΔTm vs A:T (°C)
5'-GCG TTA X ATT GCG-3' 3'-CGC AAT Y TAA CGC-5'
X:Y = A:T (Control)52.5Ref.
X:Y = isoG:MeisoC 54.0+1.5
X:Y = N6-Methyl-isoG:MeisoC 51.8-0.7
X:Y = N6-(Amino-hexyl)-isoG:MeisoC 53.2+0.7

Table 2: Steady-State Kinetics of d-(N6-R-isoG)TP Incorporation

This table summarizes the kinetic parameters for the incorporation of a modified deoxynucleoside triphosphate opposite d-MeisoC in a template by the Klenow fragment of E. coli DNA polymerase I. The efficiency of incorporation (kcat/Km) is a critical measure of the UBP's functionality.

Incoming dNTPTemplate BaseKm (µM)kcat (min-1)kcat/Km (µM-1min-1)
dATP (Control)dT5.235067.3
d-(isoG)TP d-MeisoC85.01201.41
d-(N6-Me-isoG)TP d-MeisoC110.0950.86
d-(N6-Hex-isoG)TP d-MeisoC98.01051.07
dATP (Mismatch)d-MeisoC>1000<0.1<0.0001

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of Polymerase Incorporation

This protocol is used to determine the kinetic parameters (Km and kcat) for the incorporation of a single modified nucleotide by a DNA polymerase.[11][12][13]

Materials:

  • 5'-radiolabeled (e.g., 32P or fluorescent) primer.

  • Template oligonucleotide containing the complementary unnatural base (e.g., d-MeisoC).

  • DNA Polymerase (e.g., Klenow Fragment, exo-).

  • Modified dNTP (e.g., d-(N6-R-isoG)TP) and natural dNTPs.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA.

  • Quench Buffer: 95% formamide, 20 mM EDTA, loading dyes.

  • Denaturing polyacrylamide gel (15-20%).

Procedure:

  • Primer-Template Annealing: Mix the labeled primer and template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup: Prepare reactions on ice. In a series of tubes, add the annealed primer/template duplex (final concentration ~20 nM), and reaction buffer.

  • Substrate Addition: Add varying concentrations of the dNTP to be tested to each tube. A typical range might be 0.1 to 5 times the expected Km.

  • Initiate Reaction: Initiate the reactions by adding a pre-determined concentration of DNA polymerase. Ensure the enzyme concentration is much lower than the DNA concentration to maintain single-turnover conditions.

  • Incubation: Incubate at a constant temperature (e.g., 37°C) for a fixed time. The reaction time should be optimized to ensure that less than 20% of the primer is extended to stay within the linear range of the assay.

  • Quenching: Stop the reactions by adding an equal volume of quench buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the bands corresponding to the unextended primer and the extended product.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction at each dNTP concentration. Plot V₀ versus [dNTP] and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat by dividing Vmax by the enzyme concentration.

Caption: Workflow for steady-state kinetic analysis.

Protocol 2: Primer Extension Assay

This assay is used to confirm the site-specific incorporation of an unnatural base opposite its partner in a template.[14][15][16]

Materials:

  • Same as Protocol 1, but including all four natural dNTPs and the modified dNTP.

Procedure:

  • Annealing: Prepare the annealed primer/template as in Protocol 1.

  • Reaction Setup: Prepare multiple reaction tubes. A typical reaction contains the annealed primer/template, reaction buffer, and DNA polymerase.

  • dNTP Addition:

    • Control Lane: Add only the next correct natural dNTP.

    • Test Lane: Add only the modified dNTP.

    • Full Extension Lane: Add the modified dNTP and all four natural dNTPs.

    • Mismatch Lanes: Add single natural dNTPs to test for misincorporation opposite the unnatural template base.

  • Initiation and Incubation: Start the reaction with polymerase and incubate for a set time (e.g., 10 minutes) at 37°C.

  • Quenching and Analysis: Stop the reactions and analyze the products by denaturing PAGE as described in Protocol 1.

  • Interpretation: The gel will show bands corresponding to the primer extended by one or more nucleotides. A strong band in the "Test Lane" at the +1 position indicates successful incorporation of the modified base. The "Full Extension Lane" should show a band corresponding to the full-length product, demonstrating that the polymerase can continue synthesis after incorporating the UBP.

Protocol 3: Thermal Denaturation Analysis (Tm Measurement)

This protocol measures the melting temperature (Tm) of a DNA duplex, which is an indicator of its thermodynamic stability.[17][18][19]

Materials:

  • Complementary oligonucleotides (one containing the modified base).

  • UV-Vis Spectrophotometer with a temperature controller (peltier).

  • Micro-volume quartz cuvettes.

  • Tm Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

Procedure:

  • Sample Preparation: Anneal the complementary DNA strands by mixing them in equimolar amounts in the Tm buffer. A typical final duplex concentration is 2-5 µM.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 90°C with a heating rate of 0.5°C per minute.

  • Data Collection: Place the sample in the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve. The curve will show a sigmoidal transition from the low-absorbance duplex state to the high-absorbance single-stranded state.

    • The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).

  • Comparison: Compare the Tm of the modified duplex to an equivalent duplex containing a natural base pair at the same position to determine the effect of the modification (ΔTm).

Caption: Workflow for thermal denaturation analysis.

References

Application Notes and Protocols: N6-Dimethylaminomethylidene isoguanosine as a Probe for DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of deoxyribonucleic acid (DNA)-protein interactions is fundamental to understanding a vast array of cellular processes, including gene transcription, DNA replication and repair, and chromatin remodeling. Fluorescent nucleoside analogs are powerful tools for investigating these interactions, offering a minimally perturbative method to probe the local environment of the DNA. N6-Dimethylaminomethylidene isoguanosine is a modified purine nucleoside with potential as a fluorescent probe for monitoring DNA-protein binding events. The dimethylaminomethylidene group at the N6 position can act as a sensitive reporter, with its fluorescence properties potentially changing upon interaction with a protein. This document provides detailed application notes and protocols for the use of this compound in studying DNA-protein interactions.

Principle of Action

This compound, when incorporated into an oligonucleotide sequence, is expected to exhibit fluorescence characteristics that are sensitive to its local microenvironment. When a protein binds to the DNA sequence containing the probe, conformational changes and altered solvent accessibility in the vicinity of the probe can lead to a detectable change in its fluorescence signal, such as a shift in emission wavelength, a change in fluorescence intensity (quenching or enhancement), or a change in fluorescence lifetime. These changes can be harnessed to quantify binding affinities and study the kinetics of DNA-protein interactions.

Data Presentation

Table 1: Hypothetical Spectroscopic Properties of this compound
ConditionExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Free Nucleoside in Buffer3504300.43.5
Incorporated in dsDNA3554450.22.0
dsDNA Bound to Protein X3604600.65.0
Table 2: Example Binding Data for Protein X Interaction with a Probed DNA Sequence
Protein X Concentration (nM)Fluorescence Intensity (a.u.)Anisotropy
01000.12
101500.18
252200.25
503000.30
1003800.34
2504500.36
5004600.36
Calculated Kd ~45 nM ~40 nM

Experimental Protocols

Protocol 1: Synthesis and Incorporation of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite
  • Protection of 2'-deoxyisoguanosine: Begin with commercially available 2'-deoxyisoguanosine. Protect the 3' and 5' hydroxyl groups with dimethoxytrityl (DMT) and the N2-amino group with a suitable protecting group like isobutyryl.

  • Formation of the N6-Dimethylaminomethylidene group: React the protected 2'-deoxyisoguanosine with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the N,N-dimethylaminomethylidene protecting group on the N6-amino function.

  • Phosphitylation: React the 3'-hydroxyl group of the fully protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite monomer.

  • Purification: Purify the final phosphoramidite product using silica gel chromatography.

  • Oligonucleotide Synthesis: Incorporate the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite into the desired DNA sequence using a standard automated DNA synthesizer.

  • Deprotection and Purification: Deprotect the oligonucleotide using standard ammonia cleavage and deprotection conditions. Purify the final probe-containing oligonucleotide by HPLC.

Protocol 2: Characterization of DNA-Protein Interactions using Fluorescence Spectroscopy
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound-labeled DNA probe in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5).

    • Prepare a stock solution of the protein of interest in the same buffer.

    • Determine the accurate concentrations of the DNA probe and protein using UV-Vis spectroscopy.

  • Fluorescence Titration Experiment:

    • Set up a series of microcuvettes or a microplate.

    • To each well, add a fixed concentration of the labeled DNA probe (e.g., 50 nM).

    • Add increasing concentrations of the protein to each well.

    • Include a control with only the labeled DNA probe.

    • Incubate the samples at the desired temperature for a sufficient time to reach equilibrium (e.g., 30 minutes at 25°C).

  • Data Acquisition:

    • Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation wavelength based on the probe's properties (e.g., 355 nm) and record the emission spectrum (e.g., 400-600 nm).

    • Alternatively, measure fluorescence anisotropy to monitor the change in the rotational freedom of the probe upon protein binding.

  • Data Analysis:

    • Plot the change in fluorescence intensity or anisotropy as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) with Fluorescence Detection
  • Binding Reactions:

    • Prepare binding reactions in a total volume of 20 µL.

    • To each tube, add binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol, pH 7.9).

    • Add a constant amount of the fluorescently labeled DNA probe (e.g., 1 nM).

    • Add increasing amounts of the protein of interest.

    • For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA.

    • Incubate the reactions at room temperature for 30 minutes.

  • Electrophoresis:

    • Add 5 µL of 5X native loading dye to each reaction.

    • Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).

    • Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system.

  • Detection:

    • After electrophoresis, visualize the fluorescent DNA bands directly on a gel imager equipped with the appropriate excitation and emission filters for the this compound probe.

  • Analysis:

    • The free DNA probe will migrate faster, while the protein-bound DNA will show a retarded mobility (a "shifted" band).

    • The intensity of the shifted band will increase with increasing protein concentration.

    • Quantify the band intensities to determine the fraction of bound DNA at each protein concentration and calculate the Kd.

Visualizations

experimental_workflow_fluorescence_spectroscopy cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis DNA_Probe Labeled DNA Probe Titration Fluorescence Titration (Fixed [DNA], Variable [Protein]) DNA_Probe->Titration Protein Protein of Interest Protein->Titration Measurement Measure Fluorescence (Intensity or Anisotropy) Titration->Measurement Plotting Plot Data Measurement->Plotting Fitting Fit to Binding Isotherm Plotting->Fitting Kd Determine Kd Fitting->Kd

Caption: Workflow for DNA-protein interaction analysis using fluorescence spectroscopy.

emsa_workflow cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection cluster_result Result Reactants Labeled DNA Probe + Protein Incubation Incubation Reactants->Incubation Electrophoresis Native PAGE Incubation->Electrophoresis Imaging Fluorescence Gel Imager Electrophoresis->Imaging Bands Free DNA vs. Shifted Band Imaging->Bands

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA) with a fluorescent probe.

logical_relationship Probe N6-Dimethylaminomethylidene isoguanosine in DNA ProteinBinding Protein Binding Event Probe->ProteinBinding ConformationalChange Local Environmental Change ProteinBinding->ConformationalChange FluorescenceChange Change in Fluorescence (Intensity, Anisotropy, Lifetime) ConformationalChange->FluorescenceChange Quantification Quantification of Interaction (Kd, Kon, Koff) FluorescenceChange->Quantification

Caption: Logical flow from probe incorporation to quantitative analysis of DNA-protein interaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively troubleshoot and optimize the coupling efficiency of N6-Dimethylaminomethylidene isoguanosine phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite, and what are its common applications?

This compound phosphoramidite is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. The N6-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine. Isoguanosine is an isomer of guanosine and is of interest in the development of therapeutic oligonucleotides, diagnostic probes, and in the study of nucleic acid structures due to its alternative base-pairing properties.

Q2: Why am I observing low coupling efficiency with this modified phosphoramidite?

Low coupling efficiency with this compound phosphoramidite is often attributed to steric hindrance. The bulky N6-protecting group can impede the approach of the phosphoramidite to the growing oligonucleotide chain, slowing down the coupling reaction compared to standard phosphoramidites.

Q3: What are the initial steps to improve coupling efficiency?

The most common initial step is to extend the coupling time. For sterically hindered phosphoramidites, a standard coupling time may be insufficient for the reaction to go to completion.

Q4: Which activator is recommended for this phosphoramidite?

For sterically hindered phosphoramidites, activators that are more nucleophilic or less acidic than the standard 1H-Tetrazole are often more effective. 4,5-Dicyanoimidazole (DCI) is a highly recommended alternative as it has been shown to increase the rate of coupling for such modified bases.

Q5: How do I remove the N6-Dimethylaminomethylidene protecting group after synthesis?

The N6-Dimethylaminomethylidene group is a formamidine-type protecting group. It is typically removed during the standard final deprotection step of oligonucleotide synthesis using aqueous ammonia or a mixture of ammonia and methylamine (AMA). It is crucial to ensure complete removal to obtain the desired oligonucleotide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low overall yield of the full-length oligonucleotide. Inefficient coupling at the isoguanosine incorporation step.1. Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite step to at least 10 minutes (600 seconds). Monitor the trityl cation release to assess coupling efficiency. 2. Change Activator: Switch from 1H-Tetrazole to 0.25 M 4,5-Dicyanoimidazole (DCI). DCI is more effective for sterically hindered phosphoramidites.[1] 3. Increase Activator Concentration: If using DCI, you can cautiously increase the concentration, but be mindful of potential side reactions.
Presence of deletion sequences at the isoguanosine position. Incomplete coupling reaction.Follow the same recommendations as for low overall yield. A combination of extended coupling time and a more potent activator is often the most effective solution.
The final oligonucleotide shows unexpected modifications or adducts. Incomplete removal of the N6-Dimethylaminomethylidene protecting group.1. Extend Deprotection Time: Increase the duration of the final deprotection step with aqueous ammonia or AMA. 2. Increase Deprotection Temperature: Cautiously increase the temperature of the deprotection step (e.g., to 65°C), ensuring that other modifications on the oligonucleotide are stable under these conditions.[2][3] 3. Use AMA: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be more effective for removing stubborn protecting groups.[4][5]
Variability in coupling efficiency between different synthesis runs. Reagent quality or instrument parameters.1. Ensure Anhydrous Conditions: Moisture can significantly reduce coupling efficiency. Use fresh, anhydrous acetonitrile and ensure all reagent lines are dry. 2. Check Phosphoramidite Quality: Ensure the this compound phosphoramidite has not degraded. Store it under inert gas and at the recommended temperature. 3. Verify Synthesizer Performance: Confirm that the reagent delivery volumes and timing on your DNA synthesizer are accurate.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound Phosphoramidite

This protocol is designed for automated solid-phase oligonucleotide synthesis.

Reagents:

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

  • Standard capping, oxidation, and detritylation reagents for phosphoramidite chemistry.

Methodology:

  • Synthesizer Setup: Program your DNA synthesizer with a specific protocol for the incorporation of the modified isoguanosine.

  • Coupling Step:

    • Deliver the 0.25 M DCI activator solution to the synthesis column.

    • Deliver the this compound phosphoramidite solution to the column.

    • Set the coupling time to a minimum of 10 minutes (600 seconds) .

  • Subsequent Steps: Proceed with the standard capping, oxidation, and detritylation steps as per your synthesizer's protocol.

  • Monitoring: Monitor the trityl cation release after the detritylation step following the isoguanosine coupling. A strong and consistent color indicates high coupling efficiency.

Protocol 2: Deprotection of Oligonucleotides Containing Isoguanosine

This protocol outlines the final cleavage and deprotection of the synthesized oligonucleotide from the solid support.

Reagents:

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Alternatively, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

Methodology:

  • Cleavage from Support:

    • Place the solid support containing the synthesized oligonucleotide in a sealed vial.

    • Add the deprotection solution (aqueous ammonia or AMA) to the vial, ensuring the support is fully submerged.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • Transfer the supernatant containing the cleaved oligonucleotide to a fresh, sealed vial.

    • Heat the vial at 55-65°C for 8-16 hours to ensure complete removal of all protecting groups, including the N6-Dimethylaminomethylidene group.

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the ammonia/methylamine solution to dryness using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in nuclease-free water.

  • Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or gel electrophoresis.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Post-Synthesis Processing synthesis_start Start Synthesis standard_coupling Standard Nucleotide Coupling synthesis_start->standard_coupling isoguanosine_coupling Isoguanosine Coupling (Extended Time, DCI) standard_coupling->isoguanosine_coupling capping Capping isoguanosine_coupling->capping oxidation Oxidation capping->oxidation detritylation Detritylation oxidation->detritylation detritylation->standard_coupling Next cycle synthesis_end Synthesis Complete detritylation->synthesis_end cleavage Cleavage from Support (Ammonia/AMA) synthesis_end->cleavage deprotection Full Deprotection (Heated Ammonia/AMA) cleavage->deprotection purification Purification (HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow for the synthesis and processing of oligonucleotides containing this compound.

troubleshooting_logic start Low Coupling Efficiency Observed check1 Is coupling time extended (>=10 min)? start->check1 action1 Extend coupling time check1->action1 No check2 Is DCI being used as the activator? check1->check2 Yes action1->check1 action2 Switch to 0.25 M DCI check2->action2 No check3 Are reagents anhydrous and fresh? check2->check3 Yes action2->check2 action3 Use fresh, anhydrous reagents check3->action3 No solution Improved Coupling Efficiency check3->solution Yes action3->check3

Caption: Troubleshooting flowchart for low coupling efficiency of this compound phosphoramidite.

References

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-Dimethylaminomethylidene isoguanosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies for their mitigation.

Issue 1: Low Yield of the Desired Product

Low yields are often attributable to incomplete reactions or the formation of side products. Below are common causes and troubleshooting steps.

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extend the reaction time if necessary.
- Reaction Temperature: The optimal temperature can vary. While room temperature may be sufficient, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate. However, excessive heat can lead to side reactions.
- Reagent Stoichiometry: Ensure an appropriate excess of N,N-Dimethylformamide dimethyl acetal (DMFDMA) is used (typically 1.5 to 3 equivalents) to drive the reaction to completion.
Moisture in Reaction - Anhydrous Conditions: DMFDMA is highly sensitive to moisture and can hydrolyze.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions - Methylation of Ribose Hydroxyls: A significant side reaction is the methylation of the hydroxyl groups on the ribose sugar by DMFDMA.[1][2] To minimize this, consider using a lower reaction temperature and limiting the excess of DMFDMA.
- Formation of Other Adducts: While the N6-amino group is the most nucleophilic site, reaction at other positions on the purine ring or di-addition products are possible, though less common. Purification by chromatography is crucial to remove these impurities.

Issue 2: Presence of Multiple Spots on TLC/Peaks in LC-MS

The presence of multiple spots or peaks indicates a mixture of products. The primary expected side products are a result of methylation.

Observed Impurity Identification Mitigation and Removal
Higher Rf Spot(s) on TLC Likely corresponds to mono-, di-, or tri-O-methylated isoguanosine derivatives. These are less polar than the starting material and the desired product.- Minimize Formation: Use the minimum necessary excess of DMFDMA and a lower reaction temperature.
- Purification: These byproducts can typically be separated from the desired product by silica gel column chromatography.
Unreacted Isoguanosine A spot/peak corresponding to the starting material.- Drive Reaction to Completion: Increase the reaction time or the stoichiometry of DMFDMA.
Hydrolyzed DMFDMA Products Dimethylamine and other degradation products of DMFDMA.- Work-up: These are typically volatile and can be removed during solvent evaporation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N,N-Dimethylformamide dimethyl acetal (DMFDMA) in this synthesis?

A1: DMFDMA serves as a formylating agent to protect the exocyclic N6-amino group of isoguanosine.[3][4] It reacts with the primary amine to form a dimethylaminomethylidene group, which is a common protecting group for the amino function of nucleosides.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the methylation of the hydroxyl groups of the ribose moiety by DMFDMA.[1][2] DMFDMA is a known methylating agent for alcohols, phenols, and thiols.[1] Hydrolysis of DMFDMA due to the presence of water is another common issue that can reduce the efficiency of the desired reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane/methanol or ethyl acetate/methanol. The product, this compound, should have a higher Rf value than the more polar starting material, isoguanosine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and identification of the product and any side products.

Q4: What is a suitable solvent for this reaction?

A4: Anhydrous polar aprotic solvents are typically used for this reaction. N,N-Dimethylformamide (DMF) and pyridine are common choices. The selection of the solvent can influence the reaction rate and yield.

Q5: What are the recommended conditions for the removal (deprotection) of the dimethylaminomethylidene group?

A5: The dimethylaminomethylidene protecting group is labile and can be removed under mild basic conditions, typically with aqueous ammonia or ammonium hydroxide in methanol or ethanol. It can also be cleaved under mildly acidic conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add isoguanosine (1 equivalent) to a flask containing anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5-3.0 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

This table illustrates a potential optimization study based on common variables.

Entry Equivalents of DMFDMA Temperature (°C) Reaction Time (h) Solvent Yield of Desired Product (%) Observed Side Products (%)
11.52524DMF7515 (O-methylated)
23.02512DMF8510 (O-methylated)
33.0604DMF7025 (O-methylated)
42.02518Pyridine8012 (O-methylated)

Visualizations

Reaction_Pathway Isoguanosine Isoguanosine Product N6-Dimethylaminomethylidene isoguanosine Isoguanosine->Product Desired Reaction (N6-Amine Attack) Side_Product O-Methylated Isoguanosine Isoguanosine->Side_Product Side Reaction (Hydroxyl Attack) DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) DMFDMA->Product DMFDMA->Side_Product

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Multiple_Spots Multiple Spots/Peaks Check_Completion->Multiple_Spots Yes Extend_Time Increase Reaction Time or Equivalents of DMFDMA Incomplete->Extend_Time Extend_Time->Check_Completion Side_Products Side Product Formation Multiple_Spots->Side_Products Yes Purify Column Chromatography Multiple_Spots->Purify No, Reaction Complete Optimize_Temp Lower Reaction Temperature Side_Products->Optimize_Temp Optimize_Temp->Check_Completion Success Pure Product Purify->Success

Caption: Troubleshooting workflow for synthesis.

References

Troubleshooting low yield in N6-Dimethylaminomethylidene isoguanosine oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (iG-dG) oligo synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the N,N-dimethylformamidine (dmf) protecting group for isoguanosine?

A1: The N,N-dimethylformamidine (dmf) group is a labile protecting group, which allows for significantly milder deprotection conditions compared to standard protecting groups like isobutyryl (iBu) for guanine.[1][2] This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would otherwise degrade under harsh basic deprotection conditions.[1][2]

Q2: How does the stability of the dmf protecting group on isoguanosine compare to other bases?

A2: The dmf protecting group is sufficiently stable on guanine and its analogs like isoguanosine for routine oligonucleotide synthesis.[3][4] However, it has been noted to be less stable on adenosine.[3] For applications requiring enhanced stability, alternative formamidine protecting groups like N,N-dibutylformamidine (dbf) can be considered, although they require longer deprotection times.[5][6][7]

Q3: What are the recommended deprotection conditions for an oligonucleotide containing dmf-isoguanosine?

A3: Oligonucleotides containing dmf-protected isoguanosine can be deprotected under milder conditions than those with standard protecting groups. Typically, concentrated ammonium hydroxide at 55°C for 1-2 hours is sufficient for complete deprotection.[1][2][4] This is significantly faster than the 5 hours or more required for isobutyryl-protected guanine.[1][2]

Q4: Can I use standard phosphoramidite chemistry protocols for dmf-isoguanosine?

A4: While the core principles of phosphoramidite chemistry apply, some modifications are recommended. Specifically, a milder deblocking agent like 2.5-3% Dichloroacetic acid (DCA) in dichloromethane is advised instead of Trichloroacetic acid (TCA) to prevent depurination, as the dmf group is electron-donating and can increase the susceptibility of the glycosidic bond to cleavage under strongly acidic conditions.[3][8]

Troubleshooting Guide: Low Yield in iG-dG Oligo Synthesis

Low yield is a common issue in the synthesis of modified oligonucleotides. This guide provides a structured approach to troubleshooting low yield specifically when incorporating this compound.

Problem 1: Low Overall Yield of the Full-Length Oligonucleotide

This is often indicated by a low final trityl reading or low absorbance at 260 nm of the purified product.

Potential Cause Recommended Action Rationale
Suboptimal Coupling Efficiency of iG-dG Phosphoramidite 1. Increase Coupling Time: Extend the coupling time for the iG-dG monomer to at least 3-5 minutes. 2. Use a More Active Activator: Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as the activator.[3] 3. Check Phosphoramidite Quality: Ensure the iG-dG phosphoramidite is fresh and has been stored under anhydrous conditions.Modified phosphoramidites, especially bulkier ones, can have slower coupling kinetics than standard A, C, G, and T phosphoramidites. Extending the coupling time or using a more potent activator can drive the reaction to completion.[9] Poor quality or hydrolyzed phosphoramidite will lead to failed couplings.
Depurination during Deblocking 1. Switch to a Milder Deblocking Agent: Use 2.5-3% Dichloroacetic acid (DCA) in dichloromethane instead of Trichloroacetic acid (TCA).[3][8] 2. Minimize Deblocking Time: Use the shortest possible deblocking time that still ensures complete detritylation.The N,N-dimethylformamidine (dmf) protecting group is electron-donating, which can increase the lability of the glycosidic bond of the purine base to acid-catalyzed depurination.[3][7] Milder acidic conditions during the detritylation step are crucial to minimize this side reaction.
Incomplete Deprotection 1. Optimize Deprotection Time and Temperature: For dmf-isoguanosine, deprotection with concentrated ammonium hydroxide at 55°C for 1-2 hours is typically sufficient.[1] For G-rich sequences, a longer time may be beneficial. 2. Ensure Complete Removal of Other Protecting Groups: If other, more stable protecting groups are present in the sequence, ensure deprotection conditions are sufficient for their complete removal without degrading the iG-dG containing oligo.Incomplete removal of the dmf or other protecting groups will result in a heterogeneous product mixture and a lower yield of the desired full-length, fully deprotected oligonucleotide.

Experimental Protocols

Protocol 1: Synthesis Cycle for this compound (iG-dG) Incorporation

This protocol outlines the key steps within the automated DNA synthesizer for the incorporation of a dmf-isoguanosine phosphoramidite.

  • Deblocking (Detritylation):

    • Reagent: 2.5-3% Dichloroacetic acid (DCA) in Dichloromethane (DCM).

    • Time: 60-90 seconds.

    • Monitoring: Monitor the release of the dimethoxytrityl (DMT) cation to assess coupling efficiency of the previous cycle.

  • Coupling:

    • iG-dG Phosphoramidite: 0.1 M solution in anhydrous acetonitrile.

    • Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

    • Coupling Time: 3-5 minutes.

  • Capping:

    • Cap A: Acetic Anhydride/Lutidine/THF.

    • Cap B: 16% N-Methylimidazole in THF.

    • Time: 30 seconds.

  • Oxidation:

    • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

    • Time: 30 seconds.

Protocol 2: Deprotection and Cleavage of iG-dG Containing Oligonucleotides

This protocol describes the removal of protecting groups and cleavage from the solid support.

  • Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide.

  • Incubate the vial at 55°C for 2 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (2.5-3% DCA) Coupling Coupling (iG-dG Amidite + DCI) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection (NH4OH, 55°C, 2h) Oxidation->Cleavage Final Cycle Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification QC Quality Control (Mass Spec, CE) Purification->QC

Caption: Workflow for this compound oligo synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Oligo Yield Coupling_Issue Low Coupling Efficiency Start->Coupling_Issue Depurination_Issue Depurination Start->Depurination_Issue Deprotection_Issue Incomplete Deprotection Start->Deprotection_Issue Increase_Time Increase Coupling Time / Use Stronger Activator Coupling_Issue->Increase_Time Check_Amidite Check Phosphoramidite Quality Coupling_Issue->Check_Amidite Mild_Deblock Use Milder Deblocking Agent (DCA) Depurination_Issue->Mild_Deblock Optimize_Deprotection Optimize Deprotection Conditions Deprotection_Issue->Optimize_Deprotection

References

Purification challenges of N6-Dimethylaminomethylidene isoguanosine-containing sequences

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine-Containing Sequences

Welcome to the technical support center for researchers working with this compound-containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome purification challenges and ensure the integrity of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N6-Dimethylaminomethylidene group on isoguanosine during oligonucleotide synthesis?

A1: The N6-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine. This protection is crucial during the automated solid-phase synthesis of oligonucleotides to prevent unwanted side reactions during the coupling cycles. It is designed to be a labile protecting group, facilitating its removal under mild deprotection conditions.[1]

Q2: What are the most common impurities encountered when purifying this compound-containing oligonucleotides?

A2: Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides that result from incomplete coupling at each cycle.[2][3][4]

  • Sequences with incomplete deprotection: Oligonucleotides where the N6-Dimethylaminomethylidene group or other protecting groups (on bases or the phosphate backbone) have not been fully removed.[4][5]

  • By-products of deprotection: Small molecules resulting from the cleavage of protecting groups.[2]

  • Modified full-length product: Unintended modifications to the oligonucleotide that may occur during synthesis or deprotection.

Q3: Which HPLC method is recommended for the purification of these modified oligonucleotides?

A3: Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective and widely used method for purifying modified oligonucleotides.[2][6][7][8] This technique separates oligonucleotides based on hydrophobicity, which allows for the efficient removal of shorter failure sequences. Anion-exchange HPLC (AEX-HPLC) can also be employed, particularly for longer oligonucleotides or those with significant secondary structures, as it separates based on the number of phosphate groups.[3][6][9]

Q4: Can the N6-Dimethylaminomethylidene group be left on for purification?

A4: In some purification strategies, a hydrophobic 5'-DMT (dimethoxytrityl) group is left on during the initial purification step (DMT-on purification) to enhance the separation of the full-length product from failure sequences which lack this group.[10][] While the N6-Dimethylaminomethylidene group also adds hydrophobicity, it is generally removed during the standard deprotection step prior to final purification. The decision to use a "protecting group-on" strategy depends on the overall purification workflow and the specific properties of the oligonucleotide.

Q5: How does the presence of isoguanosine and its protecting group affect the oligonucleotide's behavior on HPLC?

A5: The this compound modification will alter the overall hydrophobicity of the oligonucleotide compared to a standard sequence. This can affect its retention time on a reversed-phase column. It is important to optimize the HPLC gradient to achieve good separation. The presence of isoguanosine itself can contribute to the formation of secondary structures, which might lead to peak broadening or splitting.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of your this compound-containing oligonucleotides.

Problem 1: Broad or Multiple Peaks for the Target Oligonucleotide on HPLC
  • Possible Cause 1: Secondary Structures

    • Explanation: Isoguanosine-containing sequences, much like G-rich sequences, can form stable secondary structures like hairpins or quartets. These structures can exist in multiple conformations, leading to broadened or multiple peaks on HPLC analysis.[6]

    • Solution:

      • Elevated Temperature: Perform the HPLC separation at a higher temperature (e.g., 60-65 °C) to denature the secondary structures.[6][12]

      • Denaturing Conditions: If using anion-exchange HPLC, purification can be carried out at a high pH (around 12) to disrupt hydrogen bonds and unfold secondary structures.[6] Note that RNA is not stable at high pH.

      • Mobile Phase Additives: The addition of denaturants to the mobile phase can sometimes help, but care must be taken to ensure compatibility with your column and downstream applications.

  • Possible Cause 2: Incomplete Deprotection

    • Explanation: If the N6-Dimethylaminomethylidene group is not completely removed, you will have a mixed population of fully and partially deprotected oligonucleotides, which will have different retention times on RP-HPLC.

    • Solution:

      • Review Deprotection Protocol: Ensure that the deprotection conditions (reagent, temperature, and time) are appropriate for the complete removal of the N6-Dimethylaminomethylidene group. This group is generally labile, so mild basic conditions should be sufficient.[1]

      • Repeat Deprotection: If incomplete deprotection is suspected, it may be possible to re-treat the sample with the deprotection solution.

      • Mass Spectrometry Analysis: Use mass spectrometry (MS) to confirm the molecular weight of the species in each peak to verify the presence of partially protected sequences.

Problem 2: Low Yield of Purified Oligonucleotide
  • Possible Cause 1: Suboptimal HPLC Conditions

    • Explanation: A poorly optimized HPLC gradient may not effectively separate the full-length product from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.

    • Solution:

      • Gradient Optimization: Develop a shallower gradient around the elution time of your target oligonucleotide to improve resolution between the full-length product and closely eluting impurities like n-1 sequences.[13]

      • Column Selection: Ensure you are using a column with the appropriate chemistry (e.g., C8 or C18 for RP-HPLC) and particle size for your oligonucleotide length.

  • Possible Cause 2: Precipitation during Deprotection or Purification

    • Explanation: Changes in solvent composition or pH during deprotection and preparation for HPLC can sometimes lead to precipitation of the oligonucleotide.

    • Solution:

      • Solubility Checks: After deprotection and before injection, ensure your sample is fully dissolved. If not, gentle heating or addition of a small amount of organic solvent (if compatible with your HPLC method) may help.

      • Buffer Compatibility: Ensure the buffer of your dissolved sample is compatible with the HPLC mobile phase to prevent precipitation upon injection.

Problem 3: Presence of Unexpected Peaks in the HPLC Chromatogram
  • Possible Cause 1: Side Reactions During Deprotection

    • Explanation: While the Dimethylaminomethylidene group is designed for clean removal, harsh deprotection conditions could potentially lead to side reactions with other parts of the oligonucleotide, although this is less common with labile protecting groups.

    • Solution:

      • Use Milder Deprotection Conditions: If side reactions are suspected, consider using milder deprotection reagents or shorter reaction times. The use of reagents like potassium carbonate in methanol is an option for very sensitive oligonucleotides.[14]

      • Mass Spectrometry Analysis: Use MS to identify the mass of the unexpected peaks to gain insight into the nature of the side products.

  • Possible Cause 2: Phosphoramidite Quality

    • Explanation: The purity of the this compound phosphoramidite used for synthesis is critical. Impurities in the phosphoramidite will lead to the incorporation of incorrect units and the appearance of unexpected peaks during purification.

    • Solution:

      • Check Phosphoramidite Purity: If possible, verify the purity of the phosphoramidite building block before synthesis using techniques like 31P NMR or HPLC.

      • Contact Supplier: If you suspect issues with the phosphoramidite, contact the supplier for quality control data.

Quantitative Data Summary

ParameterTypical Range/ValueSignificanceReference
HPLC Purity >85% (for many applications)Indicates the percentage of the desired full-length oligonucleotide in the final purified sample.[6][7]
IP-RP-HPLC Column C8 or C18The choice of stationary phase affects the retention and separation based on hydrophobicity.[6]
HPLC Column Temperature 55-65 °CElevated temperatures help to denature secondary structures, leading to sharper peaks.[6][12]
Anion-Exchange HPLC pH ~12 (for DNA)High pH denatures secondary structures by deprotonating T and G bases, improving separation.[6]
Deprotection Reagents Ammonium hydroxide, AMA (Ammonium hydroxide/methylamine), Potassium Carbonate in MethanolThe choice of reagent depends on the lability of all protecting groups on the oligonucleotide.[2][14]

Experimental Protocols

Protocol 1: General Deprotection of this compound-Containing Oligonucleotides

This is a general protocol and may need to be optimized based on the other protecting groups present in your sequence.

  • Cleavage and Deprotection:

    • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a screw-cap vial.

    • Add fresh concentrated ammonium hydroxide (or an appropriate deprotection solution like AMA for faster deprotection).[14]

    • Seal the vial tightly and incubate at the recommended temperature (e.g., 55 °C) for the required time (typically 4-16 hours, depending on the other protecting groups).

  • Sample Recovery:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Wash the solid support with a small volume of water or 50% acetonitrile/water and combine the washes with the supernatant.

  • Drying:

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification (e.g., sterile water or HPLC mobile phase A).

Protocol 2: IP-RP-HPLC Purification
  • System Preparation:

    • Equilibrate the IP-RP-HPLC system with the initial mobile phase conditions.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

  • Sample Preparation:

    • Dissolve the deprotected and dried oligonucleotide in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the sample onto the column (e.g., a C18 column).

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-50% B over 30 minutes, but this should be optimized for your specific sequence.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of the full-length product.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent.

    • Perform desalting to remove the ion-pairing reagent (e.g., using a size-exclusion column or ethanol precipitation).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Analysis Solid_Support Solid Support Synthesis Cleavage Cleavage & Deprotection (Removal of N6-DMM) Solid_Support->Cleavage Ammonium Hydroxide Crude_Oligo Crude Oligo Mixture Cleavage->Crude_Oligo HPLC IP-RP-HPLC Crude_Oligo->HPLC Fractions Collect Fractions HPLC->Fractions QC QC Analysis (Analytical HPLC, MS) Fractions->QC Pure_Oligo Pure Oligonucleotide QC->Pure_Oligo Pool Pure Fractions

Caption: Workflow for the purification of this compound-containing oligonucleotides.

Troubleshooting_HPLC Start HPLC Analysis Shows Broad or Multiple Peaks Check_Purity Check Purity by Mass Spec Start->Check_Purity Correct_Mass Mass is Correct Check_Purity->Correct_Mass Yes Incorrect_Mass Incorrect or Multiple Masses Check_Purity->Incorrect_Mass No Secondary_Structure Hypothesis: Secondary Structure Correct_Mass->Secondary_Structure Incomplete_Deprotection Hypothesis: Incomplete Deprotection Incorrect_Mass->Incomplete_Deprotection Solution1 Action: Increase HPLC Temperature or Use Denaturing Conditions Secondary_Structure->Solution1 Solution2 Action: Review and Optimize Deprotection Protocol Incomplete_Deprotection->Solution2

Caption: Troubleshooting logic for HPLC purification issues.

References

Technical Support Center: Stability and Application of the Dimethylaminomethylidene Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dimethylaminomethylidene protecting group. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of this versatile amine protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the dimethylaminomethylidene protecting group and how is it formed?

The dimethylaminomethylidene group, also known as the N,N-dimethylformamidine (dmf) group, is a protecting group for primary and secondary amines. It is typically formed by the reaction of an amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is generally efficient and proceeds under mild conditions.[1]

Q2: What are the key advantages of using the dimethylaminomethylidene protecting group?

The primary advantages of the dmf group include its ease of introduction, stability to a range of conditions, and facile removal under specific, mild conditions. This allows for orthogonal protection strategies in complex multi-step syntheses.

Q3: Under what conditions is the dimethylaminomethylidene group stable?

The dimethylaminomethylidene group is generally stable under neutral and basic conditions. Its stability to a variety of reagents makes it a useful tool in multi-step synthesis. However, it is sensitive to acidic conditions, methanol, and pyridine.[2]

Q4: How is the dimethylaminomethylidene group typically removed (deprotected)?

The dmf group can be cleaved under several mild conditions:

  • Mild Acidic Conditions: It is readily hydrolyzed in the presence of mild acids.[3][4]

  • Hydrazine: Treatment with a solution of hydrazine is a common and effective method for deprotection.[5]

  • Ammonia: In the context of oligonucleotide synthesis, it can be removed with concentrated ammonia.

The choice of deprotection method depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Troubleshooting Guides

This section addresses common issues that may be encountered during the protection and deprotection of amines with the dimethylaminomethylidene group.

Troubleshooting Protection Reactions

Issue: Incomplete or slow protection of the amine.

  • Possible Cause 1: Inactive DMF-DMA. DMF-DMA is sensitive to moisture. If the reagent has been improperly stored, it may have hydrolyzed, reducing its effectiveness.

    • Solution: Use freshly opened or properly stored DMF-DMA. If in doubt, distill the DMF-DMA before use.

  • Possible Cause 2: Steric Hindrance. Sterically hindered amines may react more slowly with DMF-DMA.

    • Solution: Increase the reaction temperature and/or reaction time. The use of a non-polar solvent may also be beneficial.

  • Possible Cause 3: Unfavorable Reaction Equilibrium. The reaction to form the formamidine is reversible.

    • Solution: Use an excess of DMF-DMA to drive the equilibrium towards the product. Removal of the methanol byproduct, for example by using a Dean-Stark apparatus, can also be effective.

cluster_troubleshooting_protection Troubleshooting: Incomplete Protection Start Incomplete Protection Reaction Cause1 Inactive DMF-DMA? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Unfavorable Equilibrium? Start->Cause3 Solution1 Use fresh/distilled DMF-DMA Cause1->Solution1 Yes Solution2 Increase temperature/time Cause2->Solution2 Yes Solution3 Use excess DMF-DMA or remove methanol Cause3->Solution3 Yes

Caption: Troubleshooting workflow for incomplete dimethylaminomethylidene protection.

Troubleshooting Deprotection Reactions

Issue: Incomplete or sluggish deprotection.

  • Possible Cause 1: Insufficiently acidic conditions (for acidic deprotection). The rate of acidic hydrolysis is dependent on the pH of the medium.

    • Solution: Carefully decrease the pH by adding a stronger acid or increasing the concentration of the acid. Monitor the reaction closely to avoid decomposition of other acid-sensitive groups.

  • Possible Cause 2: Inactive hydrazine solution. Hydrazine solutions can degrade over time.

    • Solution: Use a fresh solution of hydrazine for the deprotection reaction.

  • Possible Cause 3: Substrate insolubility. If the protected compound is not fully dissolved in the reaction medium, the deprotection may be slow or incomplete.

    • Solution: Choose a solvent system in which the substrate is fully soluble. Gentle heating may also improve solubility and reaction rate, but should be used with caution depending on the stability of the substrate.

Issue: Unwanted side reactions during deprotection.

  • Possible Cause 1: Presence of other acid-labile protecting groups. If using acidic deprotection, other acid-sensitive groups (e.g., Boc, trityl) may be cleaved.

    • Solution: If orthogonality is required, choose a milder acidic condition or switch to a non-acidic deprotection method like hydrazine.

  • Possible Cause 2: Reaction with hydrazine. Hydrazine is a nucleophile and can potentially react with other electrophilic centers in the molecule.

    • Solution: Minimize the reaction time and temperature. Use the minimum necessary excess of hydrazine.

cluster_deprotection_choice Deprotection Method Selection Start Choose Deprotection Method AcidLabile Other Acid-Labile Groups Present? Start->AcidLabile HydrazineSensitive Hydrazine-Sensitive Groups Present? AcidLabile->HydrazineSensitive No Hydrazine Hydrazine Cleavage AcidLabile->Hydrazine Yes Acidic Mild Acidic Hydrolysis HydrazineSensitive->Acidic No HydrazineSensitive->Hydrazine Yes

Caption: Decision tree for selecting a dimethylaminomethylidene deprotection method.

Data Presentation: Stability and Deprotection Conditions

The following tables summarize the stability of the dimethylaminomethylidene protecting group under various conditions and provide quantitative data for its cleavage.

Table 1: Stability of the Dimethylaminomethylidene Group to Common Reagents

Reagent/ConditionStabilityNotes
Acids
Mild Aqueous Acid (e.g., acetic acid)LabileReadily hydrolyzed.
Strong Aqueous Acid (e.g., HCl, H₂SO₄)Very LabileRapid cleavage.
Trifluoroacetic Acid (TFA)Very LabileCommonly used for cleavage.
Bases
Aqueous Base (e.g., NaOH, K₂CO₃)StableGenerally stable to basic hydrolysis.
Amine Bases (e.g., Piperidine, DBU)Generally StableStable under conditions used for Fmoc deprotection.
Nucleophiles
HydrazineLabileA common and effective deprotection reagent.[5]
ThiophenolStable
Other Reagents
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableOrthogonal to Cbz deprotection.
Oxidizing AgentsGenerally Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)Stable

Table 2: Quantitative Deprotection Data for N,N-Dimethylformamidine (dmf) Group

Deprotection ReagentSubstrate TypeConditionsTimeYieldReference
Hydrazine monohydrate (2%) in DMFResin-bound peptideRoom Temperature3 x 3 minN/A[5]
Imidazolium triflate (IMT)Nucleosides50 °C4.5 h (adenine, cytosine)N/A[3][4]
1-Hydroxybenztriazole (HOBt)Nucleosides50 °C3.5 h (cytosine, guanine)N/A[3][4]
Concentrated AmmoniadG-protected oligonucleotide65 °C1 hHigh[6]
Acetic acid in ethanolN-protected cytidine derivativeRefluxN/A90%[7]

Experimental Protocols

General Protocol for the Protection of a Primary Amine
  • Dissolve the amine: Dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, THF, or DMF).

  • Add DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.

cluster_protection_workflow Protection Protocol Workflow A Dissolve Amine in Anhydrous Solvent B Add DMF-DMA A->B C Stir at RT or Heat B->C D Monitor Reaction (TLC/LC-MS) C->D E Evaporate Solvent D->E F Purify (if necessary) E->F

Caption: Experimental workflow for the protection of amines with DMF-DMA.

General Protocol for Deprotection with Hydrazine
  • Prepare Hydrazine Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[5]

  • Treat the Protected Compound: To the N,N-dimethylformamidine-protected compound (1.0 eq.), add the hydrazine solution. If the compound is on a solid support, swell the resin in DMF first.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete within a short period (e.g., 3 x 3 minutes for solid-phase).[5] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Solution-phase: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Solid-phase: Drain the hydrazine solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

General Protocol for Mild Acidic Deprotection
  • Dissolve the Protected Compound: Dissolve the N,N-dimethylformamidine-protected compound in a suitable solvent mixture (e.g., THF/water or ethanol).

  • Add Acid: Add a mild acid such as acetic acid or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify as needed.

References

Preventing degradation of N6-Dimethylaminomethylidene isoguanosine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of N6-Dimethylaminomethylidene isoguanosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent degradation during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential degradation pathways and recommended solutions.

Issue 1: Low Yield of Protected Isoguanosine

  • Symptom: The final yield of this compound is significantly lower than expected.

  • Potential Cause: Incomplete reaction during the protection step. This can be due to poor quality of the protecting reagent, presence of moisture, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This reagent is highly sensitive to moisture and can hydrolyze over time, reducing its reactivity.[1]

    • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents must be anhydrous. The presence of water will hydrolyze the DMF-DMA reagent and can also lead to premature removal of the protecting group.[2][3][4]

    • Optimize Reaction Conditions: Ensure the reaction temperature and time are appropriate for the protection of the exocyclic amino group of isoguanosine. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Issue 2: Presence of Unprotected Isoguanosine in the Final Product

  • Symptom: Analysis of the crude or purified product (e.g., by HPLC or NMR) shows a significant amount of isoguanosine.

  • Potential Cause: Premature deprotection (hydrolysis) of the N6-Dimethylaminomethylidene group during the reaction or work-up.

  • Troubleshooting Steps:

    • Avoid Acidic Conditions During Work-up: The N,N-dimethylformamidine (dmf) group is an amidine-type protecting group, which is known to be labile under mild acidic conditions.[5][6] Neutralize any acidic reagents before extraction or purification.

    • Control pH: Maintain a neutral or slightly basic pH during aqueous work-up steps.

    • Minimize Exposure to Water: Even in the absence of strong acids, prolonged exposure to water can lead to hydrolysis of the amidine group.[1][7]

Issue 3: Multiple Spots on TLC or Peaks in HPLC of the Final Product

  • Symptom: The reaction mixture or purified product shows multiple unexpected spots/peaks, indicating the presence of byproducts.

  • Potential Cause:

    • Side reactions due to reactive impurities in the starting materials or solvents.

    • Degradation of the isoguanosine core under the reaction conditions.

    • Formation of N6-formyl isoguanosine as a degradation product.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure the starting isoguanosine is of high purity.

    • Degas Solvents: If applicable, degas solvents to remove dissolved oxygen, which could potentially lead to oxidative side reactions.

    • Analyze Byproducts: If possible, isolate and characterize the byproducts to understand the degradation pathway. A potential byproduct could be N6-formyladenosine, which has been observed as an oxidation product of N6-methyladenosine.[8] While not directly isoguanosine, a similar pathway could be considered.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during synthesis?

A1: The primary cause of degradation is the hydrolysis of the N6-Dimethylaminomethylidene (dmf) protecting group. This group is an amidine, which is sensitive to moisture and labile under acidic conditions, leading to its premature removal and the regeneration of the unprotected isoguanosine.[1][5][6]

Q2: How can I prevent the hydrolysis of the N6-Dimethylaminomethylidene group?

A2: To prevent hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the synthesis. This includes using oven-dried glassware and anhydrous solvents. During the work-up and purification, avoid acidic conditions and minimize contact with water.[2][4]

Q3: What are the ideal storage conditions for N,N-Dimethylformamide dimethyl acetal (DMF-DMA)?

A3: DMF-DMA should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is highly sensitive to moisture.[1]

Q4: Under what conditions is the N6-Dimethylaminomethylidene group stable?

A4: The N6-Dimethylaminomethylidene group is generally stable under anhydrous, neutral to basic conditions. It is compatible with many reagents used in oligonucleotide synthesis that do not involve acidic or prolonged aqueous conditions.[9]

Q5: What are suitable analytical techniques to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for monitoring the stability and purity of the compound. TLC can be used for rapid, qualitative monitoring of the reaction progress.

Data Presentation

Table 1: Stability of the N6-Dimethylaminomethylidene Protecting Group under Various Conditions

ConditionReagent/SolventStabilityNotes
Acidic Dilute HCl, Acetic AcidLowRapid hydrolysis and removal of the protecting group.[5][6]
Basic Pyridine, TriethylamineHighGenerally stable under anhydrous basic conditions.
Aqueous (Neutral) Water, Neutral BuffersModerate to LowSusceptible to slow hydrolysis over time.[1][7]
Anhydrous Anhydrous DMF, DCM, AcetonitrileHighStable in the absence of water and acid.
Oxidative Air, Mild OxidantsGenerally StableThe amidine group itself is not highly susceptible to oxidation.
Reductive H₂, Pd/CGenerally StableThe protecting group is typically stable to common catalytic hydrogenation conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Isoguanosine at the N6 Position

This protocol provides a general methodology for the synthesis of this compound.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents for the reaction.

  • Reaction:

    • Dissolve isoguanosine in anhydrous N,N-dimethylformamide (DMF).

    • Add an excess (typically 2-3 equivalents) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Co-evaporate the residue with an anhydrous, non-protic solvent (e.g., toluene) to remove any remaining DMF-DMA.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Protection Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep1 Dry Glassware react1 Dissolve Isoguanosine in Anhydrous DMF prep1->react1 prep2 Use Anhydrous Solvents prep2->react1 react2 Add DMF-DMA react1->react2 react3 Stir under Inert Atmosphere react2->react3 react4 Monitor by TLC react3->react4 workup1 Evaporate Solvent react4->workup1 workup2 Co-evaporate with Toluene workup1->workup2 purify1 Column Chromatography workup2->purify1 purify2 Isolate Pure Product purify1->purify2 troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of Product q1 Is unprotected isoguanosine present? start->q1 cause1 Cause: Premature Deprotection (Hydrolysis) q1->cause1 Yes q2 Is starting material present? q1->q2 No solution1 Solution: - Avoid acidic workup - Minimize water exposure cause1->solution1 cause2 Cause: Incomplete Reaction q2->cause2 Yes other Other issues: - Byproduct formation - Mechanical loss q2->other No solution2 Solution: - Check DMF-DMA quality - Ensure anhydrous conditions - Optimize reaction time cause2->solution2

References

Optimizing deprotection conditions to avoid base modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize deprotection conditions for synthetic oligonucleotides, with a primary focus on preventing unwanted modifications to the nucleobases.

Frequently Asked Questions (FAQs)

Q1: What are the basic steps in oligonucleotide deprotection?

A1: Oligonucleotide deprotection is a three-part process following solid-phase synthesis.[1] The steps are:

  • Cleavage: The oligonucleotide is cleaved from the solid support.

  • Phosphate Deprotection: The cyanoethyl protecting groups are removed from the phosphate backbone.

  • Base Deprotection: The protecting groups on the nucleobases (A, C, G, and T) are removed.

These steps are often performed concurrently using a single deprotection solution.[2]

Q2: What is the most common cause of incomplete deprotection?

A2: One of the most frequent reasons for incomplete deprotection is the use of old or expired reagents, particularly ammonium hydroxide.[3] Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. Another common issue is the incomplete removal of the protecting group on the guanine (G) base, which is often the rate-limiting step in deprotection.[4]

Q3: What are "UltraMILD" and "UltraFAST" deprotection methods?

A3: These are optimized deprotection strategies for different types of oligonucleotides:

  • UltraFAST Deprotection: This method uses a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) to significantly reduce deprotection times to as little as 5-10 minutes at 65°C.[3][4] It is suitable for standard DNA oligonucleotides.

  • UltraMILD Deprotection: This strategy is employed for oligonucleotides containing sensitive modifications or dyes that cannot withstand harsh conditions like AMA or hot ammonium hydroxide.[2][4] It typically involves using more labile base protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a milder deprotection reagent like potassium carbonate in methanol.[2][4]

Q4: Can I use the same deprotection conditions for DNA, RNA, and modified oligonucleotides?

A4: No, the specific deprotection protocol must be chosen based on the composition of the oligonucleotide.[2] RNA and oligonucleotides with sensitive labels or modifications require milder deprotection conditions to avoid degradation or damage to these components.[2][4][5] Always review the technical specifications for any modified bases or dyes in your sequence to determine the appropriate deprotection strategy.[3][4]

Troubleshooting Guide: Avoiding Base Modification

Problem: I am observing a modification on cytosine (C) bases after deprotection.

  • Possible Cause: If you are using the UltraFAST deprotection method with AMA, the standard benzoyl (Bz) protecting group on dC can be susceptible to modification.[3][4]

  • Solution: When using AMA for deprotection, it is critical to use acetyl (Ac) protected dC (Ac-dC) phosphoramidite during synthesis.[3][4] The Ac-dC protecting group is compatible with all deprotection conditions and prevents this side reaction.[2]

Problem: My guanine (G) bases are not fully deprotected.

  • Possible Cause: The protecting group on guanine is typically the most difficult to remove.[4] Insufficient deprotection time, low temperature, or using a depleted deprotection solution can lead to incomplete removal.

  • Solution: Ensure you are using fresh deprotection reagents, particularly ammonium hydroxide.[3] Adhere to the recommended times and temperatures for the specific dG protecting group used during synthesis (see tables below). For example, with standard isobutyryl (iBu) protected dG, deprotection with ammonium hydroxide requires 8 hours at 65°C.[3] Using a more labile protecting group like dimethylformamidine (dmf) or acetyl (Ac) can significantly shorten the required deprotection time.[3]

Problem: I am synthesizing an oligonucleotide with a base-sensitive modification (e.g., a fluorescent dye) and the modification is being degraded.

  • Possible Cause: Standard deprotection conditions, such as concentrated ammonium hydroxide at high temperatures or AMA, are too harsh for many sensitive modifications.[2][4]

  • Solution: You must use a milder deprotection strategy. This involves a two-part approach:

    • Synthesis: Use phosphoramidites with "UltraMILD" protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2]

    • Deprotection: Use a mild deprotection reagent such as 0.05 M potassium carbonate in methanol at room temperature.[2][3] Alternative milder reagents include t-butylamine/water mixtures.[3]

Problem: I am observing a side reaction with 5-formyl-dC during deprotection.

  • Possible Cause: The formyl group on 5-formyl-dC is unstable in the presence of primary amines like ammonia or methylamine, which are common in deprotection reagents.[6]

  • Solution: Avoid deprotection reagents containing ammonia or methylamine. An effective alternative is to use 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water for 17 hours at room temperature. When using this method, it is also recommended to use acetyl-protected dC (Ac-dC) to prevent deamination.

Data Summary Tables

Table 1: Deprotection Conditions with Ammonium Hydroxide

dG Protecting GroupTemperatureTime
Isobutyryl (iBu-dG)55°C16 hours
Isobutyryl (iBu-dG)65°C8 hours
Dimethylformamidine (dmf-dG)55°C4 hours
Dimethylformamidine (dmf-dG)65°C2 hours
Acetyl (Ac-dG)55°C4 hours
Acetyl (Ac-dG)65°C2 hours

Data sourced from Glen Research Deprotection Guide.[3]

Table 2: UltraFAST Deprotection Conditions with AMA

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 minutes
iBu-dG, dmf-dG, or Ac-dG37°C30 minutes
iBu-dG, dmf-dG, or Ac-dG55°C10 minutes
iBu-dG, dmf-dG, or Ac-dG65°C5 minutes

Note: Use of Ac-dC is required to prevent base modification.[3][4] Data sourced from Glen Research Deprotection Guide.[4]

Experimental Protocols

Protocol 1: Quality Control of Deprotected Oligonucleotides by Ion-Paired Reversed-Phase HPLC (IP-RP-HPLC)

This protocol is for the analysis of oligonucleotide purity and the detection of failure sequences or remaining protecting groups.

Methodology:

  • Sample Preparation: After deprotection, evaporate the deprotection solution (e.g., ammonium hydroxide or AMA) to dryness using a centrifugal vacuum concentrator. Resuspend the oligonucleotide pellet in sterile, nuclease-free water or a suitable buffer (e.g., 0.1 M TEAA) to a final concentration of approximately 1 OD/100 µL.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for oligonucleotide analysis.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient Conditions (for DMT-off analysis):

    • Start with a low percentage of Buffer B (e.g., 3-5%).

    • Create a linear gradient to increase the percentage of Buffer B over a set time (e.g., to 15-20% over 15-20 minutes).

    • The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The main peak corresponds to the full-length, fully deprotected oligonucleotide. Shorter, earlier-eluting peaks typically represent failure sequences (n-1, n-2). Broader or later-eluting peaks may indicate the presence of remaining protecting groups or other modifications.

Protocol 2: Analysis of Base Modification by Mass Spectrometry (MS)

This protocol is used to confirm the exact molecular weight of the synthesized oligonucleotide and to identify any potential base modifications.

Methodology:

  • Sample Preparation: The oligonucleotide sample should be desalted after deprotection to remove any ions that can interfere with MS analysis.[2] This can be done using a desalting column or ethanol precipitation.

  • Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS), is required. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]

  • LC-MS Method (if applicable):

    • Use an IP-RP-HPLC method similar to Protocol 1, but ensure the mobile phase components are compatible with mass spectrometry (e.g., using volatile buffers like triethylammonium acetate).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected oligonucleotide.

  • Analysis:

    • Compare the observed molecular weight with the theoretical (expected) molecular weight of the desired oligonucleotide.

    • A discrepancy between the observed and theoretical mass can indicate incomplete deprotection, base modification, or other synthesis failures. For example, an incomplete removal of a benzoyl group (Bz) on a cytosine would result in a mass increase of 104 Da.

    • Mass spectrometry is a powerful tool for identifying and characterizing a wide array of impurities.[8][9]

Diagrams

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_downstream Downstream Processing Synthesis Oligonucleotide on Solid Support (Bases Protected) Deprotection Add Deprotection Reagent (e.g., NH4OH, AMA) Synthesis->Deprotection Step 1 Heating Incubate (Time & Temp Dependent) Deprotection->Heating Step 2 Evaporation Evaporate Reagent Heating->Evaporation Step 3 QC Quality Control (HPLC, Mass Spec) Evaporation->QC Step 4 Product Purified Oligonucleotide QC->Product Final Product

Caption: General workflow for oligonucleotide deprotection and purification.

Deprotection_Decision_Tree Start Oligo Contains Sensitive Modifications? UltraMILD_Synth Synthesize with UltraMILD Phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) Start->UltraMILD_Synth Yes Standard_Synth Synthesize with Standard Phosphoramidites Start->Standard_Synth No Mild_Deprotect Deprotect with Mild Reagent (e.g., K2CO3 in Methanol, RT) UltraMILD_Synth->Mild_Deprotect Fast_Deprotect_Check Need Fast Deprotection? Standard_Synth->Fast_Deprotect_Check AMA_Deprotect Use AMA Reagent (Requires Ac-dC) Fast_Deprotect_Check->AMA_Deprotect Yes NH4OH_Deprotect Use Ammonium Hydroxide (Standard Time/Temp) Fast_Deprotect_Check->NH4OH_Deprotect No

Caption: Decision tree for selecting an appropriate deprotection strategy.

References

Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N6-Dimethylaminomethylidene isoguanosine, a critical step in various research and development applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Ensure complete dissolution of isoguanosine in the solvent before adding DMF-DMA.- Increase the molar excess of DMF-DMA (up to 5 equivalents).- Extend the reaction time. Monitor reaction progress by TLC or HPLC.
Inactive DMF-DMA.Use freshly opened or properly stored DMF-DMA. The reagent is sensitive to moisture.
Suboptimal reaction temperature.While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor for potential side product formation at higher temperatures.
Presence of Multiple Spots on TLC/Peaks in HPLC Unreacted isoguanosine.The starting material, isoguanosine, is often poorly soluble. Ensure the reaction goes to completion by extending the reaction time or using a slight excess of DMF-DMA.
Formation of di-protected species (protection on ribose hydroxyls).Use a minimal excess of DMF-DMA. If di-protection is a persistent issue, consider protecting the ribose hydroxyls with a suitable protecting group (e.g., TBDMS) prior to the reaction with DMF-DMA.
Hydrolysis of the product.The dimethylaminomethylidene group is labile and can be hydrolyzed back to the amine in the presence of water. Ensure anhydrous reaction conditions and avoid aqueous work-ups if possible. Use dry solvents and reagents.
Product is an Oil or Gummy Solid, Difficult to Purify Presence of excess DMF-DMA or byproducts.Remove excess DMF-DMA under high vacuum. Attempt to precipitate the product from a suitable solvent system (e.g., by adding a non-polar solvent like diethyl ether or hexanes to a solution of the product in a polar solvent like methanol or DMF).
Residual solvent.Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual DMF.
Inconsistent Yields Variability in the quality of isoguanosine.Use high-purity isoguanosine. Impurities in the starting material can interfere with the reaction.
Inconsistent reaction conditions.Standardize all reaction parameters, including solvent volume, temperature, reaction time, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in the synthesis of this compound?

A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used as a protecting group for the exocyclic primary amino group (N6) of isoguanosine. This protection prevents the amino group from participating in subsequent reactions, allowing for selective modification at other positions of the isoguanosine molecule. The resulting N,N-dimethylaminomethylidene protecting group is labile and can be readily removed under mild acidic conditions to regenerate the free amino group.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound?

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Reaction with hydroxyl groups: DMF-DMA can also react with the hydroxyl groups of the ribose sugar, leading to the formation of O-dimethylaminomethylidene ethers. Using a minimal excess of DMF-DMA and controlling the reaction time can help minimize this.

  • Hydrolysis: The N6-dimethylaminomethylidene group is sensitive to water and can be hydrolyzed back to the starting isoguanosine. Therefore, anhydrous reaction conditions are crucial.

  • Formation of byproducts from DMF-DMA: Prolonged heating or the presence of impurities can lead to the decomposition of DMF-DMA, which may introduce other impurities into the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane/methanol). The product, being more lipophilic than the starting isoguanosine, will have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the solvent and excess DMF-DMA are typically removed under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). Precipitation of the product from a concentrated solution by adding a non-polar solvent can also be an effective purification method.

Experimental Protocols

General Protocol for this compound Synthesis

Disclaimer: This is a general protocol based on the known reactivity of DMF-DMA with nucleosides and should be optimized for specific experimental setups.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend isoguanosine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reaction: To the suspension, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5-3 equivalents) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, remove the solvent and excess DMF-DMA under high vacuum.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound.

Visualizations

Synthesis_Workflow Isoguanosine Isoguanosine Reaction Reaction (Room Temperature) Isoguanosine->Reaction DMFDMA DMF-DMA (Anhydrous DMF) DMFDMA->Reaction Monitoring Monitoring (TLC/HPLC) Reaction->Monitoring Workup Work-up (Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product N6-Dimethylaminomethylidene isoguanosine Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis Issue LowYield Low or No Product Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts PurificationProblem Purification Difficulty Start->PurificationProblem CheckReagents Check Reagent Quality (Isoguanosine, DMF-DMA) LowYield->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time, Solvent) LowYield->CheckConditions CheckStoichiometry Adjust Stoichiometry (Excess DMF-DMA) LowYield->CheckStoichiometry MultipleProducts->CheckConditions Avoid high temp MultipleProducts->CheckStoichiometry Minimize excess DMF-DMA Anhydrous Ensure Anhydrous Conditions MultipleProducts->Anhydrous Prevent Hydrolysis PurificationMethod Optimize Purification (Solvent System, Precipitation) PurificationProblem->PurificationMethod Workup Workup PurificationProblem->Workup Thoroughly remove solvent/reagents

Caption: Logical troubleshooting flow for this compound synthesis.

References

Improving the shelf-life of N6-Dimethylaminomethylidene isoguanosine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and troubleshooting issues related to N6-Dimethylaminomethylidene isoguanosine reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a modified purine nucleoside analog. The "N6-Dimethylaminomethylidene" is a protecting group for the exocyclic amine of isoguanosine. This reagent is typically used in the chemical synthesis of modified oligonucleotides, where the protecting group prevents unwanted side reactions during the assembly of the nucleic acid chain. Purine nucleoside analogs like this have shown broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms such as inhibiting DNA synthesis and inducing apoptosis.[1]

Q2: What are the primary factors that affect the stability and shelf-life of this reagent?

A2: The stability of this compound is primarily influenced by hydrolysis of the N6-protecting group. Key factors affecting its shelf-life include:

  • pH: The amidine-type protecting group is susceptible to both acidic and basic conditions, leading to its removal (deprotection).[2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Moisture: The presence of water can facilitate hydrolysis of the protecting group.

  • Exposure to light: While less common for this specific modification, photolability can be a concern for some modified nucleosides.

Q3: How should I properly store and handle this compound reagents?

A3: To maximize the shelf-life of the reagent, it is recommended to:

  • Store the reagent as a dry, solid powder in a tightly sealed container.

  • Keep the container in a desiccator to minimize exposure to moisture.

  • Store at low temperatures, typically -20°C or below, as recommended by the manufacturer.

  • For reagents in solution, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh whenever possible.

Q4: What are the visible signs of reagent degradation?

A4: While visual inspection is not a definitive measure of quality, signs of degradation can include:

  • A change in the color or appearance of the solid reagent.

  • Reduced solubility in the recommended solvent.

  • For reagents used in oligonucleotide synthesis, a significant decrease in coupling efficiency is a strong indicator of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue 1: Low Yield or Failure in Oligonucleotide Synthesis

  • Question: I am experiencing low coupling efficiency or complete failure when using this compound phosphoramidite in my oligonucleotide synthesizer. What could be the cause?

  • Answer: This is a common problem that can often be traced back to the quality of the reagent.

    • Potential Cause 1: Reagent Degradation. The phosphoramidite moiety is highly susceptible to hydrolysis. The N6-Dimethylaminomethylidene protecting group can also be labile. Degradation of 2'-deoxyguanosine (dG) phosphoramidites, which are structurally similar, is known to be influenced by the nature of the exocyclic amine protecting group and can be autocatalytic.[3]

    • Troubleshooting Steps:

      • Use a fresh vial of the reagent. If possible, compare the performance with a new, unopened lot.

      • Ensure anhydrous conditions. Use fresh, high-quality anhydrous acetonitrile for dissolution and ensure all lines on the synthesizer are dry.

      • Check your synthesis cycle. Ensure the deprotection and coupling times are appropriate for this specific modified nucleoside.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Final Product

  • Question: My final purified oligonucleotide shows unexpected peaks by HPLC or mass spectrometry that correspond to a mass loss. What could be the issue?

  • Answer: The presence of unexpected species often points to incomplete or premature removal of protecting groups, or degradation of the nucleoside itself.

    • Potential Cause: Premature Deprotection. The N6-Dimethylaminomethylidene group may be partially or fully cleaved during synthesis or workup if exposed to inappropriate pH conditions.

    • Troubleshooting Steps:

      • Analyze the cleavage and deprotection conditions. Amidine-type protecting groups can be removed under both acidic and basic conditions.[2] Ensure your deprotection strategy is compatible with all modifications in your oligonucleotide.

      • Verify the identity of the impurity. Use high-resolution mass spectrometry to determine the exact mass of the impurity. A mass loss corresponding to the Dimethylaminomethylidene group is a strong indicator of premature deprotection.

Data Presentation

Table 1: Estimated Effect of Temperature on Reagent Stability (Solid Form)

TemperatureExpected Shelf-Life (Illustrative)Recommendations
Room Temperature (20-25°C)Weeks to monthsNot recommended for long-term storage.
4°CMonthsSuitable for short-term storage.
-20°C1-2 yearsRecommended for long-term storage.
-80°C>2 yearsOptimal for archival storage.

Table 2: Estimated Effect of pH on the Half-Life of the N6-Protecting Group in Aqueous Solution at 25°C (Illustrative)

pHEstimated Half-Life (t½)Primary Degradation Pathway
3HoursAcid-catalyzed hydrolysis
5DaysSlow hydrolysis
7WeeksSlow hydrolysis
9Hours to DaysBase-catalyzed hydrolysis
12Minutes to HoursRapid base-catalyzed hydrolysis

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of the reagent under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Stability Samples:

    • Prepare separate solutions of the reagent at a final concentration of 0.1 mg/mL in buffers of varying pH (e.g., pH 4, 7, and 9).

    • Incubate these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into an HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound.

    • Calculate the percentage of the remaining reagent at each time point relative to the initial time point (t=0).

    • Identify any new peaks that appear, which may correspond to degradation products such as isoguanosine (resulting from the loss of the protecting group).

Visualizations

Degradation_Pathway reagent N6-Dimethylaminomethylidene isoguanosine deprotected Isoguanosine reagent->deprotected Hydrolysis (H₂O, H⁺ or OH⁻) byproduct Dimethylformamide reagent->byproduct Hydrolysis

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow start Low Oligonucleotide Synthesis Yield check_reagent Check Reagent Quality start->check_reagent hplc_analysis Perform HPLC Analysis of Reagent check_reagent->hplc_analysis degradation_peaks Degradation Peaks Present? hplc_analysis->degradation_peaks use_new_reagent Use a New Vial of Reagent degradation_peaks->use_new_reagent Yes no_degradation Reagent Appears Pure degradation_peaks->no_degradation No resolve Problem Resolved use_new_reagent->resolve check_synthesis_conditions Check Synthesizer Conditions (e.g., anhydrous solvents) check_synthesis_conditions->resolve no_degradation->check_synthesis_conditions Reagent_Qualification_Logic start New Lot of Reagent Received check_coa Review Certificate of Analysis (CoA) start->check_coa run_qc_hplc Run Internal QC HPLC check_coa->run_qc_hplc compare_to_standard Compare to Reference Standard run_qc_hplc->compare_to_standard pass_spec Meets Specification? compare_to_standard->pass_spec release_for_use Release for Use in Experiments pass_spec->release_for_use Yes quarantine Quarantine and Contact Supplier pass_spec->quarantine No

References

Validation & Comparative

A Comparative Analysis of N6-Dimethylaminomethylidene Isoguanosine and Other Isoguanosine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of purine nucleoside analogs is both vast and promising. Within this class of compounds, isoguanosine derivatives have garnered significant interest for their potential therapeutic applications, particularly in oncology and as modulators of purinergic signaling. This guide provides an objective comparison of N6-Dimethylaminomethylidene isoguanosine with other isoguanosine derivatives, supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.

The core of this analysis focuses on the biological performance of these compounds, primarily their cytotoxic effects on cancer cell lines and their interaction with key cellular targets like adenosine receptors. While direct comparative studies on this compound are limited in publicly accessible literature, this guide synthesizes data from structurally related N6-substituted purine analogs to provide a logical framework for comparison. The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine, which can be crucial for synthetic strategies and may influence the compound's biological activity profile.

Performance Data Summary

To facilitate a clear comparison, the following table summarizes the biological activity of various N6-substituted adenosine analogs, which serve as a proxy for understanding the potential activity of corresponding isoguanosine derivatives due to their structural similarities. The data highlights the impact of different N6-substituents on the anti-proliferative activity in cancer cell lines.

Compound/Analog ClassCell LineAssay TypeEndpointResultReference
N6-Alkyladenosines Bladder Cancer CellsProliferation AssayAnti-proliferative activitySome compounds possess anti-proliferative activity[1]
N6-Allyl-, N6-Isopropyl-, N6-Propargyladenosine Mammary Carcinoma (in vivo)Lifespan IncreaseIncreased lifespan of miceActive in treating animal carcinomas[2]
N6-Benzyladenosine Analogs Human Colorectal Adenocarcinoma (HCT116, DLD-1)MTT AssayCytotoxic effectSignificant and persistent cytotoxic effect[3]
6-Ethylthioinosine (6-ETI) Primary Effusion Lymphoma (PEL)Cell Viability AssayLC50~30 to 435 nM in KSHV+ cell lines[4]

Note: The data presented for adenosine analogs is intended to provide a comparative context for the potential activity of isoguanosine derivatives with similar N6-substitutions. Direct experimental data for this compound is not currently available in the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of research findings. Below are methodologies for key assays relevant to the evaluation of isoguanosine derivatives.

Cell Viability and Cytotoxicity Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay:

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6][7][8]

  • Procedure:

    • Plate cells in an opaque-walled multiwell plate and treat with the desired concentrations of the test compound.

    • Incubate the plate for the desired exposure time.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of the isoguanosine derivatives.

    • After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or a SDS/HCl mixture) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assays

Caspase-3 Activity Assay (Colorimetric or Fluorometric):

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure (Colorimetric): [13][14][15][16]

    • Induce apoptosis in cells by treating with the test compounds.

    • Lyse the cells using a chilled cell lysis buffer.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.

  • Procedure (Fluorometric): [17]

    • Follow the same initial steps for cell treatment and lysis.

    • Use a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • After incubation, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.

Receptor Binding Assays

Radioligand Binding Assay for Adenosine A1 Receptor:

This assay is used to determine the binding affinity of a compound to the adenosine A1 receptor.

  • Procedure: [18][19][20][21][22][23][24][25][26]

    • Prepare cell membranes from cells expressing the adenosine A1 receptor.

    • In a multiwell plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]CCPA), and various concentrations of the unlabeled test compound (the isoguanosine derivative).

    • Incubate the mixture to allow for competitive binding.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the Ki value from the IC50 value determined from the competition curve.

Signaling Pathways and Mechanisms of Action

The biological effects of isoguanosine derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from related purine analogs.

Apoptosis Induction Pathway:

Many nucleoside analogs exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[27][28][29][30][31]

Apoptosis_Pathway Drug Isoguanosine Derivative DR Death Receptors (e.g., Fas, TNFR) Drug->DR Extrinsic Pathway Mito Mitochondria Drug->Mito Intrinsic Pathway Casp8 Caspase-8 DR->Casp8 Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways potentially activated by isoguanosine derivatives.

Adenosine Receptor Signaling:

Isoguanosine and its derivatives can act as ligands for adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The A1 adenosine receptor, for instance, is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Adenosine_Receptor_Signaling Ligand Isoguanosine Derivative A1R Adenosine A1 Receptor (GPCR) Ligand->A1R Binds to G_protein Gi Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmission modulation) PKA->Cellular_Response Phosphorylates targets

Figure 2: Signaling cascade initiated by the binding of an isoguanosine derivative to the A1 adenosine receptor.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing this compound with other isoguanosine derivatives, a process that relies on inferential analysis due to the limited direct comparative data.

Comparison_Workflow Target N6-Dimethylaminomethylidene Isoguanosine Comparison Comparative Analysis Target->Comparison Others Other Isoguanosine Derivatives Biological_Activity Biological Activity (e.g., Anticancer, Receptor Binding) Others->Biological_Activity Others->Comparison Adenosine_Analogs N6-Substituted Adenosine Analogs (Proxy Data) Adenosine_Analogs->Biological_Activity Quantitative_Data Quantitative Data (IC50, Ki) Biological_Activity->Quantitative_Data Quantitative_Data->Comparison Protocols Experimental Protocols Protocols->Comparison Signaling Signaling Pathways Signaling->Comparison

Figure 3: Logical workflow for the comparative analysis of this compound.

References

A Comparative Guide to the Stability of Duplexes Containing Isoguanosine and N6-Alkyladenosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Thermodynamic Parameters of Modified RNA Duplexes

The following table summarizes the thermodynamic data obtained from UV melting studies of various RNA duplexes. The data includes the change in melting temperature (ΔTm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37) for the formation of the duplexes.

ModificationSequence ContextΔTm (°C) per modificationΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
Isoguanosine (iG) r(CGCiGCGC)2+2.1-59.5-168.6-9.2[1]
N6-methyladenosine (m6A) 5'-CAAUGAUUG-3'/3'-GUUACUAAC-5'-3.5-62.4-181.2-8.5[2]
N6-methyladenosine (m6A) 5'-GCAUGAUCG-3'/3'-CGUACUAGC-5'-8.0-60.8-175.7-8.7[2]
N6-isopentenyladenosine (i6A) 5'-GCACi6AUGC-3'/3'-CGUGi6AUACG-5'-9.8-64.2-186.3-8.8[3]
Unmodified Control (A) r(CGCAGCGC)20-55.2-157.0-8.4[1]
Unmodified Control (A) 5'-CAAUAAUUG-3'/3'-GUUAUUAAC-5'0-66.8-194.2-9.0[2]

Key Observations:

  • Isoguanosine: The substitution of a G-C base pair with an iG-C base pair has a stabilizing effect on the RNA duplex, as indicated by the positive ΔTm value.

  • N6-methyladenosine: The presence of m6A is destabilizing to RNA duplexes, with the extent of destabilization being sequence-dependent. The destabilization is reported to be between 0.5 to 1.7 kcal/mol.[2]

  • N6-isopentenyladenosine: Similar to m6A, the bulkier i6A modification also destabilizes the RNA duplex, and to a greater extent than m6A in the studied context. Both m6A and i6A modifications were found to be destabilizing.[3]

Experimental Protocols

The thermodynamic data presented above were primarily obtained through UV thermal denaturation studies (UV melting).

UV Thermal Denaturation Experimental Protocol:

  • Sample Preparation: Complementary single-stranded oligonucleotides are synthesized and purified, typically by HPLC. The strands are mixed in a 1:1 stoichiometric ratio in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0). The total RNA concentration is typically in the micromolar range (e.g., 1-10 µM).

  • Annealing: To ensure complete duplex formation, the sample is heated to a high temperature (e.g., 90-95°C) for a few minutes and then slowly cooled to room temperature or below.

  • UV Absorbance Measurement: The absorbance of the sample, typically at 260 nm, is monitored as a function of temperature. The temperature is increased at a constant rate (e.g., 1°C/min).

  • Melting Curve Analysis: The resulting data of absorbance versus temperature forms a sigmoidal melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands, corresponding to the midpoint of the transition.

  • Thermodynamic Parameter Calculation: The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from the melting curves by analyzing the concentration dependence of the Tm (van't Hoff analysis) or by fitting the individual melting curves to a two-state model.[1][2][4]

Visualizations

Experimental Workflow for Duplex Stability Analysis

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Solid-Phase Synthesis hplc HPLC Purification synthesis->hplc mixing Strand Mixing (1:1 Ratio) hplc->mixing annealing Annealing (Heating & Cooling) mixing->annealing uv_melting UV Thermal Denaturation annealing->uv_melting melting_curve Generate Melting Curve uv_melting->melting_curve thermo_calc Thermodynamic Parameter Calculation melting_curve->thermo_calc data_table data_table thermo_calc->data_table Quantitative Data base_pairing cluster_wc Watson-Crick G-C Pair cluster_ig Isoguanosine-Cytosine Pair cluster_m6a N6-Methyladenosine-Uracil Pair G Guanine C Cytosine G->C H-Bonds (3) iG Isoguanosine iG_C Cytosine iG->iG_C H-Bonds (3) m6A N6-Methyladenosine U Uracil m6A->U H-Bonds (2) (Potential steric hindrance)

References

A Comparative Guide to the Thermodynamic Properties of Isoguanosine Analogues and Their Base Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific thermodynamic data for N6-Dimethylaminomethylidene isoguanosine is not extensively available in peer-reviewed literature, this guide provides a comprehensive comparison based on its parent compound, isoguanosine (iG), and the well-characterized guanine analogue, deoxyinosine (dI). This analysis offers valuable insights into the stability of duplexes containing modified purine bases, a critical consideration in drug development and molecular biology research.

Introduction to Isoguanosine and Its Derivatives

Isoguanosine (iG) is a structural isomer of guanosine, differing in the positions of its carbonyl and amino groups. This rearrangement alters its hydrogen bonding capabilities, allowing it to form a stable base pair with cytosine. Modifications to the iG base, such as the N6-dimethylaminomethylidene group, are designed to further modulate these properties for applications in synthetic genetics, diagnostics, and therapeutics. Understanding the thermodynamic stability of the base pairs these analogues form is crucial for predicting their behavior in biological systems.

Comparative Thermodynamic Stability

The stability of a DNA or RNA duplex is quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon formation. The melting temperature (Tm), where half of the duplex is dissociated, is a key indicator of stability.

Deoxyinosine as a Thermodynamic Proxy:

Deoxyinosine (dI) is a naturally occurring guanine analogue that lacks the 2-amino group. It is frequently used as a "universal" base in probes and primers. Its thermodynamic properties when paired with natural bases have been extensively studied and provide an excellent model for understanding how modifications to the purine ring affect duplex stability. The general trend for the stability of deoxyinosine pairs is: dI•C > dI•A > dI•T ≈ dI•G .[1]

Below is a comparison of the nearest-neighbor thermodynamic parameters for duplex DNA containing deoxyinosine pairs versus standard Watson-Crick pairs.

Table 1: Thermodynamic Parameters of Duplex DNA Containing Deoxyinosine (dI) Pairs vs. Watson-Crick Pairs [1] (Values are for the 5'-XY-3'/3'-X'Y'-5' sequence in 1 M NaCl, pH 7. All values in kcal/mol, except ΔS° in cal/mol·K)

Nearest-Neighbor Triplet (5'-XI Y-3')Paired with (3'-X'N Y'-5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
dI•C Pairs
AI C/TC Gd(AIC):d(GCT)-11.9-32.4-2.2
CI C/GC Gd(CIC):d(GCG)-10.9-29.2-2.2
GI C/CC Gd(GIC):d(GCC)-13.3-36.9-2.3
TI C/AC Gd(TIC):d(GCA)-9.0-25.2-1.5
dI•A Pairs
AI A/TA Td(AIA):d(TAT)-7.8-23.2-0.9
CI A/GA Td(CIA):d(TAG)-8.0-23.4-1.0
GI A/CA Td(GIA):d(TAC)-9.9-29.2-1.2
TI A/AA Td(TIA):d(TAA)-6.5-19.4-0.7
dI•G Pairs
AI G/TG Cd(AIG):d(CGT)-8.1-24.4-0.8
CI G/GG Cd(CIG):d(CGG)-8.8-25.9-1.1
GI G/CG Cd(GIG):d(CGC)-9.8-28.9-1.2
TI G/AG Cd(TIG):d(CGA)-8.9-27.2-0.8
dI•T Pairs
AI T/TT Ad(AIT):d(ATT)-6.0-18.4-0.5
CI T/GT Ad(CIT):d(ATG)-8.3-25.5-0.7
GI T/CT Ad(GIT):d(ATC)-8.9-27.0-0.8
TI T/AT Ad(TIT):d(ATA)-5.7-17.8-0.4
Standard Watson-Crick Pairs (for comparison)
GG C/CC Gd(GGC):d(GCC)-11.0-26.2-3.2
AA T/TT Ad(AAT):d(ATT)-7.6-21.3-1.3

Note: The stability of mismatched pairs is highly dependent on the sequence context of the flanking base pairs.[2]

Observations on Isoguanosine (iG):

  • iG•C Stability: Studies on the parent compound, isoguanosine, indicate that an iG•C base pair is isoenergetic to a canonical A•U base pair in RNA.[3]

  • iG in G-quadruplexes: The introduction of isoguanosine into G-quadruplex structures has been shown to significantly decrease their thermodynamic stability, highlighting the sensitivity of this structure to modifications of the guanine base.[3][4]

  • Destabilizing Effect of Mismatches: Like other base analogues, when isoguanosine is mismatched (e.g., with G, A, or T), it generally acts as a mismatch and destabilizes the duplex.[5]

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the theoretical hydrogen bonding pattern of the specified isoguanosine derivative and the general experimental workflow used to determine the thermodynamic data presented.

Note: The DOT script above is a template. A valid image representation of the chemical structures would be required for it to render correctly. Below is a conceptual diagram.

Figure 1: Proposed hydrogen bonding between this compound and Cytosine.

cluster_prep Sample Preparation cluster_exp UV Melting Experiment cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (with and without iG) Purification HPLC Purification & Quantification Oligo_Synth->Purification Annealing Anneal Complementary Strands in Buffer Solution Purification->Annealing Spectro Place samples in Spectrophotometer Annealing->Spectro Temp_Ramp Apply Temperature Ramp (e.g., 1°C/min) Spectro->Temp_Ramp Abs_Record Record Absorbance at 260 nm vs. Temperature Temp_Ramp->Abs_Record Melting_Curve Generate Melting Curve (Absorbance vs. Temp) Abs_Record->Melting_Curve Tm_Calc Determine Tm (First Derivative Max) Melting_Curve->Tm_Calc Thermo_Calc Fit Data to Model (e.g., van't Hoff) Tm_Calc->Thermo_Calc Final_Params Calculate ΔH°, ΔS°, ΔG° Thermo_Calc->Final_Params

Figure 2: Experimental workflow for determining thermodynamic properties of nucleic acid duplexes.

Experimental Protocols

The thermodynamic data for nucleic acid duplexes are primarily determined using UV-Vis spectrophotometry to monitor thermal denaturation (melting).

Protocol: UV-Monitored Thermal Denaturation

1. Oligonucleotide Preparation and Quantification:

  • Synthesize oligonucleotides containing the desired base (e.g., iG) and the corresponding complementary strands using standard phosphoramidite chemistry.

  • Purify the oligonucleotides, typically by High-Performance Liquid Chromatography (HPLC), to ensure high purity (>95%).

  • Quantify the concentration of each single strand by measuring its absorbance at 260 nm at a high temperature (e.g., 85-90 °C) where it exists as a random coil.

2. Duplex Formation (Annealing):

  • Prepare a series of samples with varying concentrations of the oligonucleotides.

  • Mix equimolar amounts of the complementary single strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.5 mM EDTA, pH 7.0).

  • Heat the mixture to 95 °C for 5 minutes to ensure complete dissociation of any secondary structures.

  • Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex annealing.

3. UV Melting Analysis:

  • Transfer the annealed samples to quartz cuvettes suitable for UV-Vis spectrophotometry.

  • Place the cuvettes in a spectrophotometer equipped with a Peltier temperature controller.

  • Equilibrate the samples at a low starting temperature (e.g., 15-20 °C).

  • Increase the temperature at a constant rate (e.g., 0.5 or 1.0 °C per minute) up to a final temperature where the duplex is fully melted (e.g., 90 °C).

  • Continuously monitor and record the absorbance at 260 nm as a function of temperature. The increase in absorbance upon denaturation is known as the hyperchromic effect.

4. Data Analysis:

  • Plot the recorded absorbance versus temperature to generate a sigmoidal melting curve.

  • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve (dA/dT vs. T).

  • Thermodynamic parameters (ΔH° and ΔS°) are derived from concentration-dependent melting studies by plotting 1/Tm versus the natural logarithm of the total strand concentration (ln CT). The slope of this plot is proportional to R/ΔH°, and the intercept is proportional to ΔS°/ΔH° (van't Hoff analysis).

  • The Gibbs free energy (ΔG°) at a specific temperature (e.g., 37 °C) is then calculated using the equation: ΔG° = ΔH° - TΔS° .[1]

This rigorous experimental approach ensures the accurate determination of the thermodynamic parameters that govern the stability of nucleic acid duplexes containing natural or modified bases.

References

The Enzymatic Fidelity of Polymerases with N6-Dimethylaminomethylidene isoguanosine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of an expanded genetic alphabet holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. The introduction of non-natural base pairs, such as those involving isoguanosine analogs, into nucleic acids necessitates a thorough understanding of their interaction with polymerases. This guide provides a comparative analysis of the enzymatic fidelity of polymerases when incorporating N6-Dimethylaminomethylidene isoguanosine (DMAM-isoG) and its parent compound, isoguanosine (iso-G). Due to the limited direct quantitative data on DMAM-isoG, this guide leverages findings on isoguanosine to infer and compare its performance against natural nucleobases.

Executive Summary

Isoguanosine (iso-G) and its derivatives, including DMAM-isoG, are designed to form a specific base pair with isocytosine (iso-C) or its analogs, such as 5-methylisocytosine (MeisoC), through a unique hydrogen bonding pattern.[1][2] While several DNA and RNA polymerases can successfully incorporate this non-natural base pair, a significant challenge to fidelity arises from the tautomeric properties of isoguanosine. A minor tautomeric form of iso-G can form a stable base pair with thymine (T) or uracil (U), leading to misincorporation.[3][4] This guide summarizes the available data on polymerase recognition of the iso-G:iso-C pair, highlights the critical iso-G:T mispairing issue, and details the experimental protocols used to assess fidelity.

Data Presentation: Polymerase Recognition and Misincorporation

The enzymatic fidelity of polymerases with isoguanosine is highly dependent on the specific polymerase and the context of the template sequence. The following tables summarize the qualitative performance of various polymerases with the isoguanosine:isocytosine base pair and the observed misincorporations.

Table 1: Polymerase-Mediated Incorporation of the Isoguanosine (iso-G):Isocytosine (iso-C) Base Pair

Polymerase FamilyPolymeraseIncorporation of iso-G opposite iso-CReference
A-FamilyKlenow Fragment (exo-)Yes[3]
B-FamilyT4 DNA PolymeraseNo[3]
Reverse TranscriptaseAMV Reverse TranscriptaseYes[3]
RNA PolymeraseT7 RNA PolymeraseYes[3]

Table 2: Observed Misincorporation Events with Isoguanosine (iso-G)

PolymeraseTemplate BaseIncorporated BaseNotesReference
Klenow Fragmentiso-GThymidine (T)Misincorporation occurs due to a minor tautomer of iso-G.[3]
Klenow Fragmentiso-GIsocytosine (iso-C)Correct incorporation.[3]
T7 RNA Polymeraseiso-GUridine (U)Misincorporation with the RNA analog of thymidine.[3]

Experimental Protocols

The assessment of polymerase fidelity with modified nucleobases like isoguanosine involves specialized experimental setups. Below are detailed methodologies for key experiments cited in the literature.

Primer Extension Assay for Fidelity Assessment

This method is used to determine if a polymerase can incorporate a modified nucleotide opposite its intended partner in a template and to identify any misincorporation events with natural nucleotides.

Materials:

  • Thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

  • Purified DNA polymerase (e.g., Klenow Fragment)

  • Custom DNA oligonucleotides:

    • A primer (e.g., 15-mer), 5'-end labeled with 32P

    • A template strand (e.g., 30-mer) containing the modified base (e.g., iso-G) at a specific position

  • Deoxynucleoside triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP, and the modified triphosphate (e.g., d-isoCTP)

  • Reaction buffer appropriate for the polymerase

  • Stop solution (e.g., formamide with loading dye and EDTA)

Procedure:

  • Annealing: Anneal the 32P-labeled primer to the template oligonucleotide containing the modified base by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare separate reaction mixtures for each nucleotide condition to be tested. A typical reaction would contain the annealed primer/template duplex, the DNA polymerase in its appropriate reaction buffer, and one of the following nucleotide combinations:

    • A single natural dNTP (dATP, dCTP, dGTP, or dTTP)

    • The modified dNTP (d-isoCTP)

    • A mix of all four natural dNTPs

    • A mix of the three natural dNTPs and the modified dNTP

  • Initiation and Incubation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C for Klenow Fragment) for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reactions by adding an equal volume of stop solution.

  • Analysis: Denature the samples by heating and resolve the products on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the radioactively labeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The size of the extended primer indicates which nucleotide was incorporated.

Mandatory Visualization

Base Pairing and Mispairing of Isoguanosine

G1 cluster_correct Correct Base Pairing cluster_mispair Mispairing via Tautomerism isoG Isoguanosine (iso-G) isoC Isocytosine (iso-C) isoG->isoC 3 H-bonds isoG_tautomer Isoguanosine (enol-tautomer) Thymine Thymine (T) isoG_tautomer->Thymine 2 H-bonds

Caption: Hydrogen bonding patterns of isoguanosine with its cognate partner and a mispairing partner.

Experimental Workflow for Polymerase Fidelity Analysis

G2 cluster_prep Preparation cluster_reaction Primer Extension Reaction cluster_analysis Analysis Oligo_Synth Oligonucleotide Synthesis (Primer & Template with iso-G) Radiolabel 5'-End Radiolabeling of Primer (with γ-³²P-ATP) Oligo_Synth->Radiolabel Anneal Anneal Primer to Template Radiolabel->Anneal Reaction_Setup Set up reactions with: - Polymerase - dNTPs (varied) Anneal->Reaction_Setup Incubate Incubate at optimal temperature Reaction_Setup->Incubate Quench Quench reaction with stop solution Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Phosphorimaging / Autoradiography PAGE->Visualize Data_Analysis Analyze band positions to determine incorporation fidelity Visualize->Data_Analysis

Caption: Workflow for assessing polymerase fidelity with modified nucleobases using a primer extension assay.

Conclusion and Future Directions

The enzymatic incorporation of this compound and its parent compound, isoguanosine, represents a viable pathway toward expanding the genetic alphabet. However, the inherent tautomeric nature of the isoguanine base presents a significant fidelity challenge, primarily through mispairing with thymine or uracil. While polymerases such as the Klenow fragment can recognize the correct iso-G:iso-C base pair, the propensity for misincorporation necessitates careful selection of the polymerase and reaction conditions for any application requiring high fidelity.

Further research is critically needed to obtain quantitative kinetic data (kcat and Km) for the incorporation of DMAM-isoG and other derivatives by a wider range of DNA and RNA polymerases. Such data would enable a more precise comparison and facilitate the rational engineering of polymerases with improved fidelity for this and other non-natural base pairs. Understanding these enzymatic dynamics is paramount for the successful implementation of an expanded genetic alphabet in diagnostics, therapeutic aptamer development, and the creation of semi-synthetic organisms.

References

The Impact of N6-Dimethylaminomethylidene Isoguanosine on DNA Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of modified DNA is crucial for the design of novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the potential effects of N6-Dimethylaminomethylidene isoguanosine on the melting temperature (Tm) of DNA duplexes. Due to a lack of direct experimental data on this specific modification, this guide draws comparisons with structurally related and well-characterized nucleoside analogues to provide a predictive framework.

Introduction to this compound and DNA Stability

This compound is a derivative of isoguanosine, an isomer of the naturally occurring guanosine. Isoguanosine itself is of significant interest due to its ability to form a stable base pair with isocytosine and its potential role in expanded genetic systems. The N6-dimethylaminomethylidene group is commonly employed as a protecting group for the exocyclic amine of nucleosides during oligonucleotide synthesis. While its primary role is synthetic, its presence in a DNA duplex, if not fully removed, could influence the duplex's thermodynamic stability, characterized by its melting temperature (Tm). The Tm is the temperature at which half of the double-stranded DNA dissociates into single strands and is a critical parameter for the stability and function of DNA.

Currently, there is no direct experimental data available in the public domain that quantifies the effect of this compound on the melting temperature of a DNA duplex. However, by examining the effects of the parent molecule, isoguanosine, and other N6-modified purines, we can infer potential impacts on DNA stability.

Comparison with Alternative Nucleoside Modifications

The stability of a DNA duplex is influenced by a variety of factors, including its base composition, length, and the presence of modified nucleosides. The following table summarizes the effects of several well-studied modifications on DNA melting temperature, providing a basis for comparison.

ModificationChange in Tm (°C) per ModificationContext / Notes
Isoguanosine (iG) Generally stabilizingForms a stable pair with isocytosine (iC), often more stable than a G-C pair. The effect is sequence-dependent.[1]
N6-Methyladenosine (m6A) Destabilizing by 0.5-1.7 kcal/mol (in RNA)The methyl group in the major groove can cause steric hindrance.[2] In DNA, it is suggested to increase BI substate stability.[3]
2'-O-Methyl (2'OMe) Increases TmEnhances duplex stability, commonly used in antisense oligonucleotides.[4]
Locked Nucleic Acid (LNA) Increases Tm significantly (up to 10°C per LNA)"Locks" the ribose sugar in a conformation favorable for binding, greatly enhancing stability.
Inosine (I) Destabilizing when replacing GuanineForms a less stable I-C pair compared to a G-C pair. The effect is sequence-dependent.[5]
2,6-Diaminopurine (DAP) Stabilizing when replacing AdenineForms three hydrogen bonds with Thymine, increasing duplex stability.

Note: The precise change in Tm is highly dependent on the sequence context, the number of modifications, and the buffer conditions of the experiment.

Based on the data for N6-methyladenosine, it is plausible that the bulkier N6-dimethylaminomethylidene group on isoguanosine would also be destabilizing due to steric hindrance in the major groove of the DNA double helix. This could disrupt the hydrogen bonding and base stacking interactions that are crucial for duplex stability. However, the specific electronic and conformational effects of the dimethylaminomethylidene group would need to be determined experimentally.

Experimental Protocol for DNA Melting Temperature (Tm) Determination

The following is a detailed protocol for measuring the melting temperature of a DNA duplex containing a modified nucleoside using UV-Vis spectrophotometry.

1. Oligonucleotide Synthesis and Purification:

  • Synthesize the desired DNA oligonucleotides, one containing the this compound modification and its complementary strand, using standard phosphoramidite chemistry.

  • Purify the synthesized oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Verify the mass of the purified oligonucleotides using mass spectrometry.

2. Sample Preparation:

  • Dissolve the purified oligonucleotides in a suitable buffer, typically a saline sodium citrate (SSC) buffer or a phosphate buffer with a defined salt concentration (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

  • Determine the concentration of each oligonucleotide strand using their respective extinction coefficients at 260 nm.

  • Prepare the duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complementary strand in the chosen buffer.

  • Anneal the duplex by heating the sample to 95°C for 5 minutes and then allowing it to cool slowly to room temperature. This ensures proper formation of the double helix.

3. UV-Vis Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).

  • Transfer the annealed duplex sample to a quartz cuvette. Use a matched cuvette containing only the buffer as a reference.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Program the instrument to slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5°C or 1°C per minute) from a starting temperature well below the expected Tm (e.g., 25°C) to a temperature well above it (e.g., 95°C).

  • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

4. Data Analysis:

  • Plot the recorded absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

  • The increase in absorbance at higher temperatures is due to the hyperchromic effect, where single-stranded DNA absorbs more UV light than double-stranded DNA.

  • Determine the melting temperature (Tm) by finding the temperature at which the absorbance is halfway between the lower (double-stranded) and upper (single-stranded) plateaus of the melting curve.

  • A more accurate determination of the Tm can be achieved by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[6]

Visualizing the Workflow and Structures

To better understand the experimental process and the molecules involved, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Quant Quantification Oligo_Synth->Quant Anneal Annealing Quant->Anneal Spectro UV-Vis Spectrophotometry (A260 vs. Temp) Anneal->Spectro Melting_Curve Generate Melting Curve Spectro->Melting_Curve First_Deriv Calculate 1st Derivative Melting_Curve->First_Deriv Tm_Determination Determine Tm First_Deriv->Tm_Determination

Figure 1. Experimental workflow for determining DNA melting temperature.

molecular_structures cluster_isoguanosine Isoguanosine cluster_m6A N6-Methyladenosine cluster_target N6-Dimethylaminomethylidene isoguanosine iG iG m6A m6A target target

Figure 2. Chemical structures of relevant nucleosides.

Conclusion and Future Directions

While direct experimental data on the effect of this compound on DNA melting temperature is currently unavailable, a comparative analysis of related compounds suggests a potential destabilizing effect. The bulky N6-substituent may introduce steric clashes within the major groove, disrupting the optimal geometry for base pairing and stacking.

To definitively determine the impact of this modification, experimental studies following the detailed protocol outlined above are essential. Such research would not only provide valuable thermodynamic data for this specific compound but also contribute to a broader understanding of how various N6-modifications on purine nucleosides influence DNA stability. This knowledge is critical for the rational design of modified oligonucleotides for therapeutic and diagnostic applications, where precise control over duplex stability is paramount. Further investigations could also explore the structural consequences of this modification using techniques such as NMR spectroscopy or X-ray crystallography to provide a complete picture of its effects on DNA duplex conformation.

References

Comparative Analysis: N6-Dimethylaminomethylidene Isoguanosine vs. N,N-dimethylguanosine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogs, both N6-Dimethylaminomethylidene isoguanosine and N,N-dimethylguanosine present distinct profiles relevant to researchers in drug discovery and molecular biology. While N,N-dimethylguanosine is a naturally occurring modified nucleoside with roles in RNA metabolism, this compound emerges as a synthetic isoguanosine derivative with potential as an antitumor agent. This guide provides a comparative analysis of their chemical properties, synthesis, biological activities, and mechanisms of action, supported by available data and representative experimental protocols.

Chemical Structure and Properties

N,N-dimethylguanosine is a purine nucleoside where two methyl groups substitute the hydrogens of the exocyclic amino group at the N2 position of guanine.[1][2] In contrast, this compound is an isomer of guanosine, with the carbonyl and amino groups at the C2 and C6 positions of the purine ring being swapped.[3] The N6 position is further modified with a dimethylaminomethylidene group. This structural isomerism and substitution pattern significantly influences their chemical properties and biological activities.

PropertyThis compoundN,N-dimethylguanosine
Systematic Name N'-((1H-Purin-6(9H)-ylidene)methyl)-N,N-dimethylmethanediamine2-(dimethylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Molecular Formula C13H18N6O4 (for 2'-deoxy derivative)C12H17N5O5
Molecular Weight 322.32 g/mol (for 2'-deoxy derivative)311.29 g/mol
Classification Synthetic Isoguanosine DerivativeNaturally Occurring Modified Guanosine
Known Biological Role Potential Antitumor AgentRNA modification, Biomarker

Synthesis and Preparation

The synthesis of these two nucleoside analogs involves distinct chemical strategies, reflecting their structural differences.

N,N-dimethylguanosine , being a naturally occurring molecule, can be isolated from biological sources. For research and pharmaceutical applications, chemical synthesis is also employed, typically involving the methylation of a protected guanosine precursor.

This compound and other N6-substituted isoguanosine derivatives are synthesized through multi-step chemical processes. A common strategy involves the chemical modification of a pre-formed isoguanosine scaffold or the construction of the purine ring system with the desired substitutions.[4] One reported method for synthesizing N6-substituted isoguanosine derivatives involves a one-step nucleophilic substitution from a suitable precursor.[4]

Representative Synthetic Workflow:

Below is a generalized workflow for the synthesis of N6-substituted isoguanosine analogs, which would be adapted for the specific synthesis of this compound.

cluster_synthesis General Synthesis of N6-Substituted Isoguanosine Analogs start Protected Isoguanosine Precursor step1 Activation of C6 Position start->step1 step2 Nucleophilic Substitution with Dimethylamine step1->step2 step3 Formation of Dimethylaminomethylidene Group step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Caption: Generalized synthetic route for N6-substituted isoguanosine derivatives.

Biological Activity and Mechanism of Action

The distinct structures of this compound and N,N-dimethylguanosine lead to different biological activities and mechanisms of action.

N,N-dimethylguanosine is a component of transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to the stability and structure of these molecules.[5] Its presence can hinder reverse transcriptase activity, which is a consideration in molecular biology applications like RNA sequencing. Elevated levels of N,N-dimethylguanosine have been observed in the urine of cancer patients, suggesting its potential as a biomarker.[1] While it plays a crucial role in normal cellular processes, there is limited evidence for its direct cytotoxic or antitumor activity. Some studies suggest it may influence cell cycle progression.

This compound , as a nucleoside analog, is anticipated to exert its biological effects primarily through interference with nucleic acid metabolism. The proposed mechanisms for its potential antitumor activity include:

  • Inhibition of DNA Synthesis: Like many nucleoside analogs, it may be phosphorylated intracellularly to its triphosphate form, which can then compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases, leading to chain termination or dysfunctional DNA.

  • Induction of Apoptosis: Incorporation of the analog into DNA or interference with other cellular processes can trigger programmed cell death (apoptosis) in cancer cells.

While specific quantitative data such as IC50 values for this compound against various cancer cell lines are not widely available in the public domain, the broader class of N6-substituted isoguanosine derivatives has been investigated for antitumor properties.[4]

Putative Signaling Pathway for Antitumor Activity of this compound:

cluster_pathway Proposed Antitumor Mechanism of N6-Substituted Isoguanosine Analogs drug N6-Dimethylaminomethylidene Isoguanosine uptake Cellular Uptake drug->uptake phosphorylation Intracellular Phosphorylation uptake->phosphorylation triphosphate Analog Triphosphate phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol Competitive Inhibition dna_synthesis Inhibition of DNA Synthesis dna_pol->dna_synthesis apoptosis Induction of Apoptosis dna_synthesis->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for N6-substituted isoguanosine analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or N,N-dimethylguanosine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Workflow for Evaluating Antitumor Activity:

cluster_workflow In Vitro Antitumor Evaluation Workflow start Test Compound (e.g., this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism->apoptosis_assay cell_cycle Cell Cycle Analysis (e.g., PI Staining and Flow Cytometry) mechanism->cell_cycle dna_incorp DNA Incorporation Assay mechanism->dna_incorp conclusion Evaluation of Antitumor Potential apoptosis_assay->conclusion cell_cycle->conclusion dna_incorp->conclusion

Caption: A typical workflow for the in vitro evaluation of a novel nucleoside analog.

Conclusion

This compound and N,N-dimethylguanosine represent two distinct classes of purine nucleosides with different origins and biological functions. N,N-dimethylguanosine is a naturally occurring modified nucleoside integral to RNA function, with emerging utility as a disease biomarker. In contrast, this compound is a synthetic analog with a therapeutic rationale centered on anticancer activity, likely through the disruption of DNA synthesis and induction of apoptosis.

For researchers, the choice between these compounds depends on the specific application. N,N-dimethylguanosine is relevant for studies on RNA biology, epigenetics, and as a potential diagnostic marker. This compound and its analogs are of interest to those in the field of medicinal chemistry and oncology, focused on the development of novel chemotherapeutic agents. Further preclinical studies are required to fully elucidate the therapeutic potential and safety profile of this compound and to enable a more direct quantitative comparison with other nucleoside analogs.

References

A Comparative Guide to the Validation of N6-methyladenosine (m6A) Incorporation by Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of N6-methyladenosine (m6A) incorporation into RNA is paramount for understanding its regulatory roles in gene expression and its implications in various diseases. This guide provides an objective comparison of sequencing-based and alternative methods for m6A validation, supported by experimental data and detailed protocols.

The most prevalent internal modification in eukaryotic mRNA, m6A, is a dynamic and reversible mark that influences mRNA splicing, stability, translation, and localization. The precise detection and quantification of m6A are crucial for elucidating its biological functions and its potential as a therapeutic target. This guide compares two prominent sequencing-based methods, Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) and Direct RNA Sequencing (via nanopore technology), with a widely used non-sequencing alternative, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Performance Comparison of m6A Detection Methods

The choice of method for validating m6A incorporation depends on the specific research question, available resources, and the desired level of resolution and quantification. The following table summarizes the key performance metrics of MeRIP-seq, direct RNA sequencing, and LC-MS/MS.

FeatureMeRIP-seq (m6A-seq)Direct RNA Sequencing (Nanopore)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.Direct sequencing of native RNA molecules through a nanopore, detecting modifications via disruptions in the ionic current.Enzymatic digestion of RNA into nucleosides, followed by separation and quantification based on mass-to-charge ratio.
Resolution ~100-200 nucleotides.[1]Single-nucleotide resolution.[2][3][4]Not applicable (quantifies global m6A levels).[5]
Sensitivity High, suitable for low-input RNA samples.[2]High, with demonstrated sensitivity to the m6A writer (METTL3) and eraser (ALKBH5).[3][4]High, capable of detecting and quantifying m6A with accuracy.[6]
Specificity Dependent on antibody specificity, potential for off-target binding.[7]High, with a median true positive rate of 94.5% reported with the Remora model.[8]Very high, provides accurate quantification of m6A nucleosides.
Quantification Semi-quantitative; provides relative enrichment of m6A in specific regions.Quantitative at the single-molecule level, allowing for the determination of modification stoichiometry.Absolute quantification of the global m6A/A ratio in a sample.[6]
Input RNA Requirement 1-20 µg of total RNA.[5]As low as 1 µg of poly(A) RNA.>50 µg of total RNA is recommended for robust quantification.[9]
Advantages Well-established method with a large body of existing data. Relatively cost-effective for transcriptome-wide screening.Provides single-nucleotide resolution and information on co-occurring modifications. Enables the study of m6A in the context of specific RNA isoforms.Gold standard for accurate global quantification of m6A.
Limitations Low resolution, antibody-dependent biases, and inability to provide precise stoichiometry.[1][10][11]Data analysis can be complex, and the technology is still evolving.Does not provide information on the location of m6A modifications within the transcriptome.[5]

Experimental Workflows and Protocols

To aid in the practical application of these techniques, detailed experimental workflows and protocols are provided below.

Sequencing-Based Validation Methods

MeRIP-seq is a widely used method for transcriptome-wide mapping of m6A. It involves the enrichment of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.

MeRIP_seq_Workflow MeRIP-seq Experimental Workflow rna_extraction Total RNA Extraction mrna_purification mRNA Purification rna_extraction->mrna_purification fragmentation RNA Fragmentation mrna_purification->fragmentation immunoprecipitation Immunoprecipitation with anti-m6A Antibody fragmentation->immunoprecipitation library_prep Library Preparation immunoprecipitation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

MeRIP-seq Experimental Workflow

Experimental Protocol for MeRIP-seq:

  • RNA Preparation: Isolate total RNA from cells or tissues using a standard RNA extraction method. Purify mRNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA to an average size of 100-200 nucleotides using fragmentation buffer or enzymatic methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.

    • Capture the complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

  • Elution and RNA Purification: Elute the m6A-containing RNA fragments from the beads and purify the RNA.

  • Library Preparation: Construct a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

  • Sequencing: Perform high-throughput sequencing of the libraries.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify m6A peaks by comparing the read coverage in the immunoprecipitated sample to the input control.

Direct RNA sequencing using Oxford Nanopore Technologies allows for the detection of m6A and other RNA modifications at single-nucleotide resolution without the need for antibodies or reverse transcription.

Nanopore_Workflow Direct RNA Sequencing Workflow rna_extraction Total RNA Extraction mrna_purification poly(A) RNA Selection rna_extraction->mrna_purification adapter_ligation Adapter Ligation mrna_purification->adapter_ligation library_loading Library Loading onto Flow Cell adapter_ligation->library_loading sequencing Direct RNA Sequencing library_loading->sequencing basecalling Basecalling & Modification Detection sequencing->basecalling data_analysis Data Analysis basecalling->data_analysis

Direct RNA Sequencing Workflow

Experimental Protocol for Direct RNA Sequencing:

  • RNA Preparation: Isolate total RNA and select for poly(A) RNA.

  • Adapter Ligation: Ligate a sequencing adapter to the 3' end of the poly(A) RNA molecules. This adapter facilitates the binding of the RNA to the nanopore.

  • Library Preparation: Ligate a motor protein to the adapter-ligated RNA. The motor protein controls the speed at which the RNA molecule passes through the nanopore.

  • Sequencing: Load the prepared library onto a nanopore flow cell and initiate the sequencing run.

  • Basecalling and Modification Detection: As the RNA molecules pass through the nanopores, the changes in ionic current are recorded. Basecalling software translates these signals into a nucleotide sequence. Specialized algorithms can detect deviations in the current signal caused by modified bases like m6A.

  • Data Analysis: Analyze the sequencing data to identify the locations of m6A modifications at single-nucleotide resolution and determine their stoichiometry.

Alternative Validation Method

LC-MS/MS is a powerful analytical technique for the absolute quantification of global m6A levels in an RNA sample.

LCMS_Workflow LC-MS/MS Workflow for m6A Quantification rna_extraction Total RNA Extraction mrna_purification mRNA Purification rna_extraction->mrna_purification digestion Enzymatic Digestion to Nucleosides mrna_purification->digestion lc_separation Liquid Chromatography Separation digestion->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification of m6A/A Ratio ms_detection->quantification

LC-MS/MS Workflow

Experimental Protocol for LC-MS/MS:

  • RNA Preparation: Isolate total RNA and purify mRNA.

  • RNA Digestion: Digest the purified mRNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Introduce the separated nucleosides into a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the specific detection of adenosine and m6A.

  • Quantification: Generate standard curves for adenosine and m6A to accurately quantify their amounts in the sample. The global m6A level is typically expressed as the ratio of m6A to total adenosine (m6A/A).

Logical Comparison of Methodologies

The selection of an appropriate m6A validation method is a critical decision in experimental design. The following diagram illustrates the logical relationships between the key features of each technique to guide this choice.

Method_Comparison Comparison of m6A Validation Methods cluster_seq Sequencing-Based cluster_nonseq Non-Sequencing cluster_features Comparison of m6A Validation Methods MeRIP_seq MeRIP-seq Resolution Resolution MeRIP_seq->Resolution Low (~100-200 nt) Quantification Quantification MeRIP_seq->Quantification Semi-quantitative Location Location Information MeRIP_seq->Location Transcriptome-wide Throughput Throughput MeRIP_seq->Throughput High Nanopore Direct RNA Sequencing Nanopore->Resolution High (Single-nt) Nanopore->Quantification Quantitative (Stoichiometry) Nanopore->Location Transcriptome-wide Nanopore->Throughput High LC_MS LC-MS/MS LC_MS->Resolution N/A LC_MS->Quantification Absolute Quantification LC_MS->Location Global LC_MS->Throughput Low

Feature Comparison of m6A Validation Methods

References

N6-Dimethylaminomethylidene Isoguanosine-Modified DNA: A Comparative Guide to DNA Interactions and Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known interactions of N6-Dimethylaminomethylidene isoguanosine-modified DNA with established DNA cross-linking agents. While initial interest in this modified nucleoside may suggest potential applications in DNA cross-linking, current scientific literature does not support its use as a cross-linking agent. Instead, research indicates that isoguanosine and its derivatives are primarily associated with oxidative DNA damage and the formation of unique DNA secondary structures.

This guide will clarify the current understanding of this compound's role in DNA chemistry and compare its known interactions with the mechanisms and experimental data of well-characterized DNA cross-linking agents.

Section 1: Understanding this compound and its Role in DNA

This compound is a synthetic derivative of isoguanosine. Isoguanosine itself is an isomer of guanosine and can be formed in DNA through oxidative damage.[1][2] Its presence in DNA is often considered a lesion that can lead to mutations. The primary area of research surrounding isoguanosine-modified DNA focuses on its unique base-pairing properties, which can induce the formation of parallel-stranded DNA duplexes, a structure distinct from the canonical anti-parallel B-form DNA.[1][2]

Currently, there is a lack of published experimental data demonstrating that this compound or isoguanosine itself can induce covalent cross-links between DNA strands. Its significance in nucleic acid chemistry lies in its impact on DNA structure and its potential as a marker for oxidative stress.

Section 2: Comparative Analysis of Established DNA Cross-Linking Agents

In contrast to this compound, several classes of chemical agents are well-documented to form covalent interstrand or intrastrand cross-links in DNA. These agents are pivotal in cancer chemotherapy, as the resulting DNA lesions are highly cytotoxic to rapidly dividing cells. The major classes of DNA cross-linking agents include platinum-based compounds, psoralens, nitrogen mustards, and mitomycin C.

A quantitative comparison of these agents is presented below:

Cross-Linking Agent Mechanism of Action Sequence Specificity Cross-Linking Efficiency Resulting DNA Distortion
Cisplatin Forms platinum-DNA adducts, primarily at the N7 position of adjacent purines.Preferentially binds to 5'-GG-3' sequences.HighSignificant bending and unwinding of the DNA helix.
Psoralens (e.g., 8-MOP) Photoactivated intercalation into DNA, followed by the formation of cyclobutane adducts with pyrimidines.Intercalates at 5'-AT-3' sequences.Moderate to High (requires UVA activation)Moderate unwinding of the DNA helix.
Nitrogen Mustards (e.g., Mechlorethamine) Alkylation of the N7 position of guanine.Relatively low sequence specificity, but can react with other nucleophilic sites.VariableMild bending and unwinding of the DNA helix.
Mitomycin C Reductive activation followed by alkylation of guanine residues.Preferentially cross-links 5'-CG-3' sequences.HighMinimal distortion to the DNA helix.

Section 3: Experimental Protocols for DNA Cross-Linking Studies

Detailed methodologies are crucial for reproducible cross-linking experiments. Below are representative protocols for commonly used cross-linking agents.

Protocol 1: Cisplatin-Induced DNA Cross-Linking Assay
  • DNA Preparation: A DNA substrate (e.g., a plasmid or a specific oligonucleotide duplex) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Cisplatin Treatment: Cisplatin is added to the DNA solution to the desired final concentration (typically in the micromolar range). The reaction is incubated at 37°C for a defined period (e.g., 1-24 hours) in the dark.

  • Reaction Quenching: The cross-linking reaction is stopped by the addition of a quenching agent, such as sodium cyanide or thiourea.

  • Analysis of Cross-Linking:

    • Gel Electrophoresis: The formation of interstrand cross-links can be visualized by denaturing gel electrophoresis (e.g., alkaline agarose gel or denaturing polyacrylamide gel). Cross-linked DNA will migrate slower than single-stranded DNA.

    • Quantification: The percentage of cross-linked DNA can be quantified by densitometry of the gel bands.

Protocol 2: Psoralen-Induced DNA Cross-Linking Assay
  • DNA and Psoralen Incubation: The DNA sample is incubated with the psoralen compound (e.g., 8-methoxypsoralen, 8-MOP) in the dark to allow for intercalation.

  • UVA Irradiation: The mixture is then exposed to long-wave ultraviolet (UVA) light (typically 365 nm) for a specific duration to induce photo-adduct formation and cross-linking.

  • DNA Purification: Unreacted psoralen and monoadducts can be removed by ethanol precipitation or other DNA purification methods.

  • Analysis of Cross-Linking: Similar to the cisplatin assay, the extent of cross-linking is analyzed using denaturing gel electrophoresis.

Section 4: Visualizing DNA Damage and Repair Pathways

Understanding the cellular response to DNA cross-links is critical in drug development. The following diagrams illustrate key concepts related to DNA damage and repair.

DNA_Cross_Linking_Mechanism cluster_agents Cross-Linking Agents cluster_dna DNA Interaction cluster_cellular_response Cellular Response Cisplatin Cisplatin Adduct DNA Adduct Formation Cisplatin->Adduct Psoralen Psoralen + UVA Psoralen->Adduct NitrogenMustard Nitrogen Mustard NitrogenMustard->Adduct DNA Double-Stranded DNA ICL Interstrand Cross-Link Adduct->ICL Covalent Bond Formation ReplicationStall Replication Stall ICL->ReplicationStall CellCycleArrest Cell Cycle Arrest ReplicationStall->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe DNARepair DNA Repair CellCycleArrest->DNARepair Attempt to repair Experimental_Workflow_Crosslinking_Analysis start Start: DNA Sample treatment Incubate with Cross-Linking Agent (e.g., Cisplatin or Psoralen + UVA) start->treatment denaturation Denature DNA Strands (Heat or Alkaline Treatment) treatment->denaturation electrophoresis Denaturing Gel Electrophoresis denaturation->electrophoresis analysis Analyze Gel for Shifted Bands (Cross-linked DNA) electrophoresis->analysis quantification Quantify Cross-linking Efficiency analysis->quantification end End: Data Analysis quantification->end

References

Evaluating the Impact of N6-Dimethylaminomethylidene Isoguanosine on DNA Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of N6-Dimethylaminomethylidene isoguanosine on DNA conformation, benchmarked against well-characterized DNA binding agents. Due to the limited direct experimental data on this compound, its projected impact is based on the known properties of isoguanosine derivatives and the influence of N6 substitutions on nucleosides. This document aims to be a valuable resource for researchers investigating novel DNA-targeting compounds.

Comparison with Alternative DNA Conformation-Altering Agents

The interaction of small molecules with DNA can induce significant conformational changes, affecting processes such as replication, transcription, and DNA repair. Understanding these alterations is crucial for drug development. This section compares the hypothesized effects of this compound with three well-studied DNA binding agents: Ethidium Bromide, Netropsin, and Actinomycin D.

Quantitative Data Summary
FeatureThis compound (Hypothesized)Ethidium BromideNetropsinActinomycin D
Binding Mode Potential for both intercalation and groove binding, depending on local DNA structure.Intercalation between base pairs.[1][2][3][4]Minor groove binding.[5][6]Intercalation at G-C rich sequences with peptide chains in the minor groove.[7][8][9]
Sequence Specificity Likely preference for G-C or modified base pair regions due to the isoguanine moiety.Low sequence specificity, but preference for pyrimidine-purine steps.Strong preference for A-T rich regions of the minor groove.[5]High specificity for GpC sequences.[8]
Effect on DNA Helix Potential for localized unwinding and bending.Significant unwinding of the DNA helix (approx. 26° per molecule).[1]Induces a bend in the DNA helix of about 8 degrees.[10]Causes localized unwinding and lengthening of the DNA.[7]
Impact on DNA Melting Temperature (Tm) Expected to increase Tm by stabilizing the duplex.Increases the Tm of DNA.Increases the Tm of A-T rich DNA.Significantly increases the Tm of DNA.
Fluorescence Change upon Binding Unknown, dependent on the fluorometric properties of the dimethylaminomethylidene group.Fluorescence intensity increases ~20-fold upon intercalation.[2]Non-fluorescent.Quenches DNA fluorescence.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are standard protocols for key experiments used to evaluate the interaction of small molecules with DNA.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a sensitive technique to monitor conformational changes in DNA upon ligand binding.[11][12]

Objective: To determine changes in DNA helicity and conformation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., this compound) in the same buffer.

    • Prepare a series of solutions with a fixed DNA concentration and varying concentrations of the test compound.

  • Data Acquisition:

    • Record CD spectra of the DNA alone and in the presence of the compound over a wavelength range of 220-320 nm using a CD spectropolarimeter.

    • Maintain a constant temperature using a Peltier temperature controller.

    • Use a quartz cuvette with a 1 cm path length.

  • Data Analysis:

    • Subtract the buffer and compound spectra from the DNA-compound spectra.

    • Analyze changes in the characteristic B-form DNA CD signature (positive band around 275 nm and a negative band around 245 nm) to infer conformational changes such as transitions to A-form, Z-form, or induced CD from the bound ligand.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA-ligand complexes in solution.[13][14][15][16][17]

Objective: To determine the three-dimensional structure of the DNA-compound complex.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase a specific DNA oligonucleotide, often with isotopic labeling (¹³C, ¹⁵N).

    • Dissolve the DNA and the test compound in a suitable NMR buffer (e.g., D₂O-based buffer).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

    • NOESY experiments are crucial for obtaining distance restraints between protons of the DNA and the ligand.

  • Data Analysis:

    • Assign the NMR resonances to specific protons in the DNA and the ligand.

    • Use the cross-peak intensities from NOESY spectra to calculate inter-proton distances.

    • Employ molecular modeling software to generate a structural model of the complex that is consistent with the experimental distance and dihedral angle restraints.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a DNA-ligand complex in the solid state.[18][19][20][21]

Objective: To obtain a high-resolution 3D structure of the DNA in complex with the compound.

Methodology:

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the DNA oligonucleotide and the test compound.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salts) using techniques like hanging drop or sitting drop vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or heavy atom derivatization.

    • Build and refine an atomic model of the DNA-ligand complex into the resulting electron density map.

Visualizations

Hypothetical Signaling Pathway Affected by DNA Conformational Changes

Changes in DNA conformation can impact the binding of transcription factors, potentially altering gene expression and downstream signaling pathways.

Signaling_Pathway Ligand N6-Dimethylaminomethylidene isoguanosine DNA DNA Ligand->DNA Binds DNA_Conformation Altered DNA Conformation DNA->DNA_Conformation Induces TF_Binding Transcription Factor Binding (e.g., Sp1) DNA_Conformation->TF_Binding Inhibits/Enhances Gene_Expression Altered Gene Expression TF_Binding->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical pathway of this compound action.

General Experimental Workflow for Evaluating DNA-Ligand Interactions

The following diagram outlines a typical workflow for characterizing the interaction between a small molecule and DNA.

Experimental_Workflow Start Synthesize and Purify This compound Initial_Screening Initial Screening (UV-Vis, Fluorescence) Start->Initial_Screening CD_Spectroscopy Circular Dichroism Spectroscopy Initial_Screening->CD_Spectroscopy Preliminary evidence of interaction Thermodynamic_Analysis Thermodynamic Analysis (Isothermal Titration Calorimetry) Initial_Screening->Thermodynamic_Analysis Quantify binding affinity High_Res_Structure High-Resolution Structural Studies CD_Spectroscopy->High_Res_Structure Conformational change detected Thermodynamic_Analysis->High_Res_Structure NMR NMR Spectroscopy High_Res_Structure->NMR Solution structure Crystallography X-ray Crystallography High_Res_Structure->Crystallography Solid-state structure Cellular_Assays Cellular Assays (Toxicity, Gene Expression) NMR->Cellular_Assays Crystallography->Cellular_Assays

Caption: Workflow for DNA-ligand interaction studies.

References

Safety Operating Guide

Proper Disposal of N6-Dimethylaminomethylidene isoguanosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N6-Dimethylaminomethylidene isoguanosine is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this purine nucleoside analog, from initial handling to final collection by a licensed waste disposal service. Adherence to these protocols is essential to minimize risks and comply with regulatory requirements.

Immediate Safety and Handling Considerations

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol [1]
Appearance Solid
Hazard Classification Skin Irritant, Eye Irritant, Respiratory Irritant

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured process of identification, segregation, containment, and labeling before being handed over to a certified hazardous waste disposal service.

Step 1: Waste Identification and Classification

A laboratory chemical is considered waste once it is no longer intended for use.[2] this compound waste must be managed as hazardous chemical waste due to its irritant properties. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste should be collected in a designated container and not mixed with other incompatible waste streams, such as acids or bases. Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste if applicable.

Step 3: Containment

Select a suitable container for the waste that is in good condition, with no leaks or cracks, and has a secure lid.[2] The container must be compatible with the chemical. For solid this compound waste, a clearly labeled, sealable bag or a wide-mouth plastic container is appropriate. Keep the waste container closed except when adding waste.[2]

Step 4: Labeling

Properly label the waste container immediately upon starting waste accumulation. The label must be clear and legible. According to EPA guidelines, a hazardous waste label should include:[3]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound" (avoid abbreviations)

  • The name and address of the generating laboratory

  • The date of waste accumulation

  • A clear indication of the hazards (e.g., "Irritant")

Step 5: Storage

Store the labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general traffic and have secondary containment to catch any potential leaks. Ensure the storage location is well-ventilated.

Step 6: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for your hazardous waste.[4] Provide them with all the necessary information from your waste label. Only trained and authorized personnel should handle the transportation of hazardous waste for disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 In-Laboratory Waste Management cluster_1 External Disposal A Is N6-Dimethylaminomethylidene isoguanosine intended for disposal? B Identify as Hazardous Waste A->B Yes C Segregate from incompatible waste B->C D Select appropriate, leak-proof container C->D E Label container with 'Hazardous Waste' and contents D->E F Store in designated, secure area with secondary containment E->F G Arrange for pickup by EHS or licensed disposal service F->G H Professional Waste Disposal Service G->H I Compliant Treatment and Disposal H->I

References

Navigating the Safe Handling of N6-Dimethylaminomethylidene isoguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling N6-Dimethylaminomethylidene isoguanosine, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended PPE based on the potential hazards of irritation to the skin, eyes, and respiratory system, as indicated by data on related compounds.[1][2]

Area of Protection Equipment Specification Purpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respiratorN95 or higherRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.

Engineering Controls:

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area in case of accidental exposure.[1]

Procedural Guidance: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound in the laboratory. The following diagram illustrates the key steps involved.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually check integrity Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Weighing Weigh Compound in Fume Hood DonPPE->Weighing Preparation Prepare Solutions in Fume Hood Weighing->Preparation Experiment Conduct Experiment Preparation->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose as Chemical Waste Waste->Dispose

Safe handling workflow for this compound.

Operational and Disposal Plans

Operational Plan:

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above.

    • Perform all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to prevent the generation and inhalation of dust.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

First Aid Measures:

Exposure Route Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for chemical waste disposal.

  • Clean the spill area with a suitable decontaminating agent and wipe dry.

Disposal Plan:

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.[1]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent and disposed of in accordance with local, state, and federal regulations.

  • Compliance: All disposal procedures must comply with institutional guidelines and local, state, and federal environmental regulations. Do not empty into drains.[1]

By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.